Momordicoside G
Description
This compound has been reported in Momordica charantia with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,34-,35+,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-JFMWXBCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317102 | |
| Record name | Momordicoside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81371-54-2 | |
| Record name | Momordicoside G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81371-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Momordicoside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Momordicoside G: A Technical Guide to Natural Sources, Abundance, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside G, a cucurbitane-type triterpenoid glycoside, is a significant bioactive compound predominantly found in Momordica charantia, commonly known as bitter melon. This plant has a long history of use in traditional medicine across Asia, Africa, and the Caribbean for treating a variety of ailments, most notably diabetes. Modern scientific research has begun to validate these traditional uses, attributing many of the plant's therapeutic properties to its rich phytochemical profile, including a diverse array of momordicosides.
This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.
Natural Sources and Abundance of this compound
The primary natural source of this compound is the plant Momordica charantia. This compound, along with other related momordicosides, is distributed throughout the plant, including the fruit, leaves, and stems. While extensive research has been conducted on the phytochemical composition of bitter melon, specific quantitative data for this compound across different plant tissues is not extensively documented in publicly available literature. However, studies on related compounds provide insights into the general distribution and concentration of triterpenoid glycosides in Momordica charantia.
For instance, a study on the aglycone of momordicoside L, a structurally similar compound, revealed varying concentrations in Momordica charantia sourced from different geographical locations. This suggests that the abundance of this compound may also be influenced by factors such as cultivar, growing conditions, and geographical origin.
To provide a comparative perspective, the following table summarizes the quantitative data available for related triterpenoids in Momordica charantia. It is important to note that these values are for compounds other than this compound and should be considered indicative of the potential for triterpenoid glycoside content in the plant.
| Compound | Plant Part | Concentration (mg/g dry weight) | Geographic Origin |
| Aglycone of Momordicoside L | Not Specified | 0.211 | Shandong |
| Aglycone of Momordicoside L | Not Specified | 0.033 | Henan |
| Aglycone of Momordicoside L | Not Specified | 0.013 | Hebei |
| Aglycone of Momordicoside L | Not Specified | 0.007 | Jiangxi |
Note: Data for this compound specifically is not available in the reviewed literature. The data presented is for a structurally related compound and is intended for illustrative purposes.
Experimental Protocols
Extraction and Isolation of Triterpenoid Glycosides (General Protocol adaptable for this compound)
The following is a generalized protocol for the extraction and isolation of triterpenoid glycosides from Momordica charantia, which can be adapted for the specific isolation of this compound.
1. Sample Preparation:
-
Collect fresh plant material (fruits, leaves, or stems).
-
Wash the material thoroughly to remove any dirt and debris.
-
Air-dry the plant material in the shade or use a lyophilizer to prevent degradation of thermolabile compounds.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and extract with methanol or ethanol (95%) in a Soxhlet apparatus for 6-8 hours.
-
This method is effective for exhaustive extraction but may not be suitable for heat-sensitive compounds.
-
-
Maceration:
-
Soak the powdered plant material in methanol or ethanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the process with fresh solvent for complete extraction.
-
-
Supercritical Fluid Extraction (SFE):
-
This method uses supercritical CO2 as a solvent, often with a co-solvent like ethanol.
-
SFE is advantageous for its selectivity and the ability to extract compounds at low temperatures, preserving their bioactivity.
-
3. Purification:
-
Solvent Partitioning:
-
Concentrate the crude extract under reduced pressure.
-
Suspend the residue in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid glycosides are typically enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol to separate different fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution profile using a UV detector (typically around 205 nm for triterpenoids).
-
Quantitative Analysis by HPLC
The following HPLC method, adapted from the analysis of the aglycone of momordicoside L, can be optimized for the quantification of this compound.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A Kromasil C18 column (4.6 mm x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient profile will need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Extract the plant material as described above and dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm filter before injection.
-
Quantification: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Signaling Pathways and Biological Activities
This compound has been shown to modulate key signaling pathways involved in inflammation and the immune response. Research indicates its role in regulating macrophage phenotypes, which are critical players in tissue repair and disease.[1][2]
Modulation of Macrophage Polarization
This compound has been found to influence the polarization of macrophages, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and pro-resolving M2 phenotype. This action is crucial for mitigating inflammation-associated tissue damage.
References
- 1. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Preliminary In-Vitro Bioactivity of Momordicoside G
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (Bitter Melon), has emerged as a compound of significant interest in preclinical research.[1] This technical guide provides a consolidated overview of its preliminary in-vitro bioactivities, focusing on its anti-inflammatory, anti-diabetic, and anti-cancer properties. The document summarizes key quantitative data, details the experimental protocols employed in foundational studies, and visualizes the associated biological pathways and workflows. The findings presented herein underscore the potential of this compound as a lead compound for further investigation in drug discovery and development.
Anti-inflammatory Activity
In-vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. It has been shown to effectively attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.[2][3] The primary mechanism involves the downregulation of key pro-inflammatory markers.[2][3]
Data Summary
The anti-inflammatory effects are characterized by the suppression of several critical mediators in the inflammatory cascade.
| Target Marker | Cell Line | Inducer | Observed Effect | Reference |
| NF-κB | RAW 264.7 | LPS | Downregulation of expression | [2] |
| iNOS | RAW 264.7 | LPS | Downregulation of expression | [2] |
| IL-6 | RAW 264.7 | LPS | Downregulation of expression | [2] |
| IL-1β | RAW 264.7 | LPS | Downregulation of expression | [2] |
| TNF-α | RAW 264.7 | LPS | Downregulation of expression | [2] |
| Cox-2 | RAW 264.7 | LPS | Downregulation of expression | [2] |
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 6-well plates) at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the culture wells (excluding the negative control group) at a final concentration (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Analysis: Post-incubation, cell supernatants are collected for cytokine analysis (e.g., ELISA for IL-6, TNF-α), and cell lysates are prepared for protein expression analysis (e.g., Western blot for NF-κB, iNOS, Cox-2) or gene expression analysis (e.g., RT-qPCR).
Signaling Pathway Visualization
Anti-diabetic Activity
This compound has shown potential as an anti-diabetic agent through its ability to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase.[2] This inhibition can help to moderate postprandial hyperglycemia.
Data Summary
The inhibitory activity of this compound against these enzymes has been quantified in in-vitro assays.
| Enzyme | Inhibition (%) | Concentration | Assay Type | Reference |
| α-Amylase | 70.5% | Not specified | In-vitro enzymatic assay | [2] |
| α-Glucosidase | Moderate (value not specified) | Not specified | In-vitro enzymatic assay | [2] |
Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assays
-
Enzyme and Substrate Preparation: A solution of α-amylase or α-glucosidase is prepared in a suitable buffer (e.g., phosphate buffer). The corresponding substrate (starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is also prepared.
-
Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of this compound for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C). A control group without the inhibitor is run in parallel.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Reaction Termination and Measurement:
-
For α-Amylase: The reaction is allowed to proceed for a set time and then terminated by adding a stopping reagent like dinitrosalicylic acid (DNS). The amount of reducing sugar (maltose) produced is quantified by measuring the absorbance at 540 nm.
-
For α-Glucosidase: The reaction is monitored by measuring the absorbance of the released p-nitrophenol at 405 nm over time.
-
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Experimental Workflow Visualization
Anti-cancer and Immunomodulatory Activity
Preliminary studies indicate that this compound exhibits anti-cancer potential, partly through its ability to modulate macrophage phenotypes. It selectively affects pro-inflammatory M1-like macrophages, which are often implicated in the tumor microenvironment.[4][5]
Data Summary
This compound has been shown to influence macrophage viability, reduce oxidative stress, and induce apoptosis in the M1 phenotype, without significantly affecting the M2 phenotype at similar concentrations.[4][5]
| Parameter | Macrophage Phenotype | Concentration Range | Observed Effect | Reference |
| Cell Proliferation | M1-like (LPS-induced) | 10-40 µM | Suppressed | [4] |
| Cell Viability | M2-like (IL-10-induced) | 10-40 µM | No effect | [4] |
| Reactive Oxygen Species (ROS) | M1-like (LPS-induced) | 40 µM | Decreased | [4] |
| Autophagy | M1-like (LPS-induced) | 40 µM | Promoted | [4] |
| Apoptosis | M1-like (LPS-induced) | 40 µM | Induced | [4] |
Experimental Protocol: Macrophage Phenotype Regulation
-
Cell Culture and Polarization: RAW 264.7 macrophages are cultured as described previously. To induce different phenotypes, cells are treated with either LPS (for M1-like) or IL-10 (for M2-like) for 24 hours.
-
This compound Treatment: Polarized macrophages are then treated with this compound at various concentrations (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24-48 hours).
-
Cell Viability/Proliferation Assay (MTT Assay): MTT reagent is added to the cells and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is read at 570 nm to determine cell viability.
-
ROS Detection: Cells are treated with a fluorescent probe such as DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or fluorescence microscope.
-
Apoptosis and Autophagy Analysis: Apoptosis can be assessed by methods like Annexin V/PI staining followed by flow cytometry. Autophagy can be analyzed by Western blotting for key markers like LC3-B and p62.
Macrophage Regulation Visualization
Conclusion and Future Directions
The preliminary in-vitro data for this compound reveals a promising profile of a multi-target bioactive compound. Its demonstrated ability to suppress key inflammatory pathways, inhibit carbohydrate-metabolizing enzymes, and selectively induce apoptosis in pro-inflammatory M1 macrophages provides a strong rationale for its further development. Future research should focus on elucidating its precise molecular targets, exploring its efficacy in more complex in-vitro models (e.g., co-culture systems, 3D spheroids), and validating these findings in in-vivo animal models of inflammation, diabetes, and cancer. Such studies will be critical in translating the preclinical potential of this compound into tangible therapeutic applications.
References
- 1. This compound | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic and anti-inflammatory potential of isolated compounds from bitter melon: <i>In vitro</i> and <i>in silico</i> approaches [morressier.com]
- 4. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Momordicoside G: An Immunomodulatory Approach to Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside G, a cucurbitane-type triterpene glycoside isolated from the medicinal plant Momordica charantia (bitter melon), is emerging as a compound of interest in cancer research. Unlike traditional cytotoxic agents, current research indicates that this compound's primary anticancer activity may be indirect, operating through the modulation of the tumor microenvironment. Specifically, it has been shown to regulate macrophage phenotypes, which play a crucial role in tumor progression and inflammation. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, relevant signaling pathways, and experimental protocols. To offer a broader context for drug development, this guide also includes data on the direct cytotoxic effects of other bioactive compounds and extracts from Momordica charantia.
Core Mechanism of Action: Macrophage Phenotype Regulation
The principal anticancer mechanism attributed to this compound involves its selective effect on macrophage polarization. Macrophages are key components of the innate immune system and can be broadly categorized into two main phenotypes: the pro-inflammatory M1-like macrophages and the anti-inflammatory/pro-resolving M2-like macrophages. In the tumor microenvironment, a high M1/M2 ratio is often associated with a better prognosis.
This compound has been shown to selectively induce apoptosis in M1-like macrophages while having no effect on the viability of M2-like macrophages.[1][2] This targeted action is significant because chronic inflammation, driven by M1 macrophages, is a known contributor to carcinogenesis.[1] By reducing the M1 macrophage population, this compound helps to resolve inflammation, which in turn may prevent the progression of precancerous lesions.[1][2]
Quantitative Data on Macrophage Regulation
The following table summarizes the quantitative data from in vitro studies on the effect of this compound on macrophage cell lines.
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| This compound | Raw264.7 (M1-like) | Cell Proliferation | 10–40 µM | Suppressed proliferation | [1][2] |
| This compound | Raw264.7 (M2-like) | Cell Viability | 10–40 µM | No effect on viability | [1][2] |
| This compound | Raw264.7 (M1-like) | Apoptosis | 40 µM | Induced apoptosis, promoted autophagy, and decreased ROS | [1][2] |
Signaling Pathways Implicated in this compound Activity
Bioinformatic analyses have identified potential signaling pathways through which this compound exerts its effects on macrophages.
-
TNF Signaling Pathway: This pathway is a critical regulator of inflammation. By modulating this pathway, this compound likely influences the inflammatory state of the tumor microenvironment.[1][2]
-
RIG-I-like Receptor (RLR) Signaling Pathway: RLRs are intracellular sensors that detect viral RNA and trigger innate immune responses. Their involvement suggests that this compound may activate specific innate immunity programs within macrophages.[1][2]
The following diagram illustrates the proposed mechanism of this compound in modulating macrophage-driven inflammation in the context of preventing lung carcinoma lesions.
References
An In-depth Technical Guide to Cucurbitane-Type Triterpenoid Glycosides in Bitter Melon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cucurbitane-type triterpenoid glycosides found in Bitter Melon (Momordica charantia). It covers their extraction, isolation, and quantification, as well as their significant anti-diabetic and anti-cancer properties, with a focus on the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Cucurbitane-Type Triterpenoid Glycosides
Bitter melon is a rich source of a diverse group of secondary metabolites, among which cucurbitane-type triterpenoid glycosides are of significant interest due to their wide range of biological activities. These compounds are characterized by a tetracyclic cucurbitane skeleton, often with various substitutions and glycosylations that contribute to their structural diversity and pharmacological effects. Prominent examples include momordicosides, charantosides, and karavilosides.[1][2]
Extraction and Isolation of Cucurbitane-Type Triterpenoid Glycosides
The extraction and isolation of these glycosides from bitter melon are critical steps for their characterization and biological evaluation. Various methods have been developed, with the choice of solvent and technique significantly impacting the yield and profile of the extracted compounds.
Quantitative Data on Extraction Yields
The efficiency of extraction is highly dependent on the solvent system and method employed. Methanol and ethanol are commonly used solvents, often in combination with water.[3] Advanced techniques such as microwave-assisted and ultrasound-assisted extraction have also been utilized to improve efficiency.
| Extraction Method | Solvent System | Plant Part | Key Glycosides Quantified | Yield/Content | Reference |
| Soxhlet Extraction | Methanol | Dried Fruit Powder | Charantin | 380–990 µg/g | [3] |
| Soxhlet Extraction | Ethanol | Dried Fruit Powder | Charantin | 200–700 µg/g | [3] |
| Sonication | Methanol-Water (90:10, v/v) | Dried Plant Material | Momordicoside K, L, and others | Not specified | [4] |
| Methanol Extraction | Fruits | Aglycone of momordicoside L | 0.007 - 0.211 mg/g | [5] | |
| Methanol-n-butanol | Fruits | Total Saponins | Highest among tested solvents | [6] |
Experimental Protocols
A common procedure for the extraction of cucurbitane-type triterpenoid glycosides from dried bitter melon fruit powder involves the use of organic solvents.
Protocol for Methanolic Extraction:
-
Maceration: Soak the dried and powdered fruit material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.[7]
The crude extract is a complex mixture and requires further purification, typically by column chromatography.
Protocol for Column Chromatography:
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with non-polar solvents like hexane and gradually introducing more polar solvents such as ethyl acetate and methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Purification: Combine fractions with similar TLC profiles and further purify them using techniques like preparative HPLC to isolate individual glycosides.[7]
Biological Activities and Mechanisms of Action
Cucurbitane-type triterpenoid glycosides from bitter melon exhibit a remarkable spectrum of pharmacological activities, with anti-diabetic and anti-cancer effects being the most extensively studied.
Anti-Diabetic Activity
The hypoglycemic effect of bitter melon is attributed in part to its triterpenoid glycosides. These compounds can improve glucose tolerance and insulin sensitivity.
A key mechanism underlying the anti-diabetic effect of these glycosides is the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake in muscle and fat cells and suppression of glucose production in the liver.
The effect of cucurbitane glycosides on glucose uptake can be assessed using the fluorescent glucose analog 2-NBDG in cell lines like 3T3-L1 adipocytes or L6 myotubes.[8][9]
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and allow them to differentiate into adipocytes or myotubes.
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 2-4 hours.
-
Treatment: Treat the cells with varying concentrations of the isolated glycosides for a specified period (e.g., 1-24 hours). Include a positive control (e.g., insulin) and a negative control (vehicle).
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).[10][11]
Anti-Cancer Activity
Cucurbitane-type triterpenoid glycosides have demonstrated significant cytotoxic effects against a range of cancer cell lines.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MCF-7 (Breast) | 19 | [12] |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MDA-MB-231 (Breast) | 23 | [12] |
| Karaviloside III | HepG2 (Liver) | 4.12 ± 0.27 | [12] |
| Karaviloside III | Hep3B (Liver) | 16.68 ± 2.07 | [12] |
| 19(R)-5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | HepG2 (Liver) | 84.72 ± 6.76 | [12] |
| 19(R)-5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | Hep3B (Liver) | 32.55 ± 3.68 | [12] |
| Karavilagenin B | HepG2 (Liver) | 24.76 ± 2.9 | [12] |
| Karavilagenin B | Hep3B (Liver) | 68.42 ± 4.97 | [12] |
| Ethanol Fruit Extract | K562 (Leukemia) | 0.082 mg/mL | [13] |
A primary mechanism of the anti-cancer activity of these compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of key signaling pathways.
The cytotoxicity of the isolated compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[16]
To confirm the activation of AMPK, the phosphorylation status of the AMPKα subunit at Threonine 172 can be assessed by Western blotting.[17][18][19]
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]
Conclusion
Cucurbitane-type triterpenoid glycosides from bitter melon represent a promising class of natural products with significant potential for the development of new therapeutic agents for diabetes and cancer. This guide provides a foundational understanding of their extraction, biological activities, and underlying mechanisms of action, offering valuable protocols and data for researchers in the field. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
A Technical Guide to the Solubility of Momordicoside G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia. The document outlines its solubility in various common laboratory solvents, presents a detailed experimental protocol for solubility determination, and illustrates its potential mechanism of action through signaling pathway diagrams.
Solubility Profile of this compound
This compound is a lipophilic compound, and its solubility is a critical factor for in vitro and in vivo studies. While precise quantitative solubility data is not extensively published, qualitative data from various suppliers and literature indicates its solubility in a range of organic solvents. One supplier provides a 10 mM solution of this compound in DMSO, suggesting good solubility in this solvent.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | A 10 mM solution in DMSO is commercially available, indicating a solubility of at least 6.33 mg/mL.[3] |
| Methanol | Soluble[3] | --- |
| Ethanol | Soluble[3] | --- |
| Acetone | Soluble[1][2] | --- |
| Chloroform | Soluble[1][2] | --- |
| Dichloromethane | Soluble[1][2] | --- |
| Ethyl Acetate | Soluble[1][2] | --- |
| Pyridine | Soluble[3] | --- |
For enhanced solubility, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath.[1] Stock solutions in DMSO can be stored at -20°C for several months.[1]
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standardized method for determining the equilibrium solubility of this compound in a given solvent, adapted from established methodologies.
2.1. Materials
-
This compound (powder)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Solvent: Prepare the desired solvent system. For aqueous buffers, ensure the pH is accurately adjusted.
-
Addition of Excess Solute: Add an excess amount of this compound to a glass vial, such that a solid phase remains after equilibrium is reached.
-
Addition of Solvent: Accurately add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours), ensuring constant contact between the solid and the solvent.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
Signaling Pathways Modulated by this compound
This compound has been shown to exert anti-inflammatory effects by modulating macrophage phenotypes. It selectively induces apoptosis in pro-inflammatory M1-like macrophages while promoting the function of anti-inflammatory M2-like macrophages, which are crucial for tissue repair.[4][5] This regulation is potentially mediated through pathways such as the TNF signaling pathway and the RIG-I-like receptor signaling pathway.[4] Furthermore, extracts from Momordica charantia are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][7][8]
The diagram below illustrates a proposed mechanism of action for this compound in modulating macrophage-mediated inflammation.
References
- 1. This compound | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 81371-54-2 [chemicalbook.com]
- 3. This compound | CAS:81371-54-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. frontiersin.org [frontiersin.org]
Methodological & Application
Application Note: High-Efficiency Extraction and Quantification of Momordicoside G from Momordica charantia Fruits
Audience: Researchers, scientists, and drug development professionals.
Introduction Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties, largely attributed to its unique phytochemical composition. Among these compounds, cucurbitane-type triterpenoids, such as Momordicoside G, are of significant interest due to their potential therapeutic activities. The development of efficient and reliable extraction and quantification protocols is crucial for advancing research and enabling the formulation of novel pharmaceuticals. This application note details modern extraction techniques, including Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), providing comprehensive protocols and comparative data for the isolation of this compound from Momordica charantia fruits.
Experimental Workflow
The overall process for extracting, purifying, and analyzing this compound from Momordica charantia fruits is outlined below. The workflow begins with sample preparation, followed by a choice of advanced extraction techniques, and concludes with purification and quantitative analysis.
Caption: Workflow from fruit preparation to final quantification.
Experimental Protocols
Sample Preparation
-
Collection: Obtain fresh, unripe Momordica charantia fruits.
-
Cleaning and Slicing: Thoroughly wash the fruits with deionized water to remove any surface contaminants. Cut the fruits into small pieces.
-
Drying: Dry the fruit pieces in an oven at 45-50°C until a constant weight is achieved.
-
Pulverization: Grind the dried fruit pieces into a fine powder using a grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.
Extraction Methodologies
Protocol 2.1: Microwave-Assisted Extraction (MAE) This method is noted for its efficiency and higher yield of specific triterpenoids, including this compound[1].
-
Sample Weighing: Accurately weigh 0.5 g of the dried bitter melon powder.
-
Solvent Addition: Add 40 mL of methanol to the powder in a suitable microwave extraction vessel.
-
Extraction: Perform the extraction using a microwave digestion system (e.g., MARS 6, CEM) set to 80°C for a duration of 10 minutes[1]. Heating above this temperature may lead to the degradation of certain triterpenoids[1].
-
Collection: After extraction, allow the vessel to cool to room temperature.
Protocol 2.2: Ultrasound-Assisted Extraction (UAE) UAE is a green technology that utilizes sonic energy for efficient extraction at lower temperatures[2][3].
-
Sample Weighing: Accurately weigh 0.5 g of the dried bitter melon powder.
-
Solvent Addition: Add 40 mL of methanol to the powder[1]. Alternatively, an 80% ethanol solution can be used[4].
-
Extraction: Place the mixture in an ultrasonic bath (e.g., Branson 5800) and sonicate for 30 minutes at 25°C[1].
-
Collection: After sonication is complete, the mixture is ready for post-extraction processing.
Post-Extraction Processing
-
Separation: Centrifuge the mixture from either the MAE or UAE protocol at 4000 rpm for 15 minutes to pellet the solid plant material[1].
-
Filtration: Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining fine particles.
-
Concentration: Evaporate the solvent from the filtered extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract[3][5].
-
Storage: Store the resulting viscous crude extract at -20°C until further analysis.
Purification (for Analytical Samples)
For accurate quantification, the crude extract can be further purified using Solid Phase Extraction (SPE).
-
Cartridge: Use a Carb cartridge (e.g., 3 mL/250 mg) for the purification process[6].
-
Sample Loading: Dissolve a known amount of the crude extract in the initial mobile phase for HPLC and load it onto the pre-conditioned SPE cartridge.
-
Elution: Elute the target compounds using an appropriate solvent system. The fractions containing this compound are collected for analysis.
Quantification by UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC–MS/MS) is a highly sensitive and specific method for identifying and quantifying cucurbitane-type triterpenoids[1].
-
Chromatographic System: A UHPLC-MS/MS system.
-
Column: A C18 column (e.g., Kromasil C18, 4.6 mm x 150 mm, 5 µm) is suitable for separation[7].
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water or a mixture of acetonitrile, methanol, and a phosphate buffer[6][7].
-
Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min[6][7].
-
Detection: UV detection can be set at approximately 203-208 nm[6][7]. For MS/MS, specific parent and daughter ion transitions for this compound should be used for quantification in Multiple Reaction Monitoring (MRM) mode.
-
Standard Curve: Prepare a calibration curve using a certified standard of this compound to ensure accurate quantification[7].
Data Presentation
Quantitative analysis reveals significant differences in the yield of this compound and other triterpenoids based on the extraction method employed.
Table 1: Comparison of this compound Yield from MAE and UAE This table summarizes the content of this compound extracted from a specific cultivar of Momordica charantia using Microwave-Assisted Extraction (MAE) versus Ultrasound-Assisted Extraction (UAE). Data is adapted from a 2022 study by Chen et al[1].
| Compound | Extraction Method | Mean Content (µg/g DW) |
| This compound | Microwave-Assisted (MAE) | 10.47 |
| Ultrasound-Assisted (UAE) | 4.89 |
DW: Dry Weight. As indicated, MAE yielded significantly higher quantities of this compound compared to UAE[1].
Table 2: Comparative Overview of Extraction Protocol Parameters This table provides a summary of the key operational parameters for different extraction techniques discussed in the literature.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |
| Principle | Continuous solid-liquid extraction | Acoustic cavitation | Dielectric heating |
| Typical Time | 6-12 hours[3][8] | 30 minutes[1][4] | 10 minutes[1] |
| Temperature | Solvent Boiling Point (e.g., 78°C for Ethanol)[8] | 25-50°C[1][3] | 80°C[1] |
| Solvent Usage | High | Low[4] | Low |
| Efficiency | Lower; often used as a baseline[3][4] | High; 2.74-fold more efficient than Soxhlet for charantin[3] | Very High; yields more this compound than UAE[1] |
References
- 1. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on A Rapid Determination of Total Momordicoside by Ultrasonic Extraction from Bitter Melon(Momordica charantia) [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
High-performance liquid chromatography (HPLC) analysis of Momordicoside G
An exhaustive High-Performance Liquid Chromatography (HPLC) methodology has been developed for the comprehensive analysis of Momordicoside G, a significant bioactive cucurbitane-type triterpenoid found in Momordica charantia (bitter melon). This document provides detailed application notes and protocols tailored for researchers, scientists, and professionals in the field of drug development.
Application Notes
Introduction
This compound, a cucurbitane triterpenoid glycoside, is one of the key secondary metabolites present in Momordica charantia. These compounds are of significant interest due to their potential therapeutic properties, including anti-diabetic and anti-tumor activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and elucidation of its pharmacological mechanisms. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), provides a robust and sensitive platform for the analysis of these non-chromophoric compounds.
Principle of the Method
The developed method utilizes Reversed-Phase HPLC (RP-HPLC) to separate this compound from other structurally similar triterpenoids present in the complex matrix of Momordica charantia extracts. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the lack of a strong chromophore in this compound, detection is optimally performed using universal detection techniques like ELSD or MS, which do not require the analyte to possess UV-absorbing properties. This application note details the sample preparation, chromatographic conditions, and method validation parameters for the accurate quantification of this compound.
Experimental Protocols
1. Sample Preparation: Extraction of Triterpenoids from Momordica charantia
A robust extraction protocol is essential to ensure the efficient recovery of this compound from the plant material.
-
Materials:
-
Protocol:
-
Weigh 1.0 g of finely powdered, dried Momordica charantia material into a centrifuge tube.[1]
-
Add 5.0 mL of methanol-water (90:10, v/v) to the tube.[1]
-
Sonicate the mixture at 35°C for 25 minutes in an ultrasonic bath.[1]
-
Centrifuge the suspension at 9000 rpm for 15 minutes.[1]
-
Carefully transfer the supernatant to a collection flask.[1]
-
Repeat the extraction process (steps 2-5) four more times with the remaining plant material to ensure exhaustive extraction.[1]
-
Combine all the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator until the volume is less than 6 mL.[1]
-
Reconstitute the concentrated extract in a 10.0 mL volumetric flask using the methanol-water (90:10, v/v) solution.[1]
-
Prior to HPLC injection, filter the final solution through a 0.45 µm nylon membrane filter.[1]
-
2. Standard Solution Preparation
-
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
-
Protocol:
-
Prepare a stock solution of this compound by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1.0 mg/mL.[1]
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve the desired concentration range for constructing the calibration curve.[1]
-
3. HPLC-ELSD Method for Quantification
This protocol is based on a validated method for the analysis of similar cucurbitane-type triterpenoids.[1]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 x 250 mm, 5 µm)[1]
-
-
Chromatographic Conditions:
Data Presentation
Table 1: Typical HPLC Method Validation Parameters for Cucurbitane Triterpenoids
The following table summarizes typical validation data for an HPLC method for the analysis of cucurbitane triterpenoids, demonstrating its suitability for quantitative analysis.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~10 µg/mL[1] |
| Limit of Quantification (LOQ) | ~30 µg/mL |
| Precision (RSD%) | |
| - Intra-day | < 2% |
| - Inter-day | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Repeatability (RSD%) | < 3% |
Note: These values are representative and should be established for each specific laboratory setup and application.
Visualizations
Experimental Workflow for HPLC Analysis of this compound
The following diagram illustrates the sequential steps involved in the analysis of this compound from sample preparation to data acquisition.
Logical Relationship for Method Development and Validation
This diagram outlines the logical progression from method development to its validation for ensuring reliable quantitative results.
References
Application Notes and Protocols for In Vivo Experimental Design Using Momordicoside G in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside G, a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties, including anti-diabetic, anti-obesity, and anti-inflammatory effects.[1] These application notes provide a comprehensive guide for designing and conducting in vivo studies in mice to evaluate the efficacy and mechanisms of action of this compound. The protocols outlined below are synthesized from established methodologies for similar compounds and extracts of Momordica charantia.
Data Presentation: Efficacy of Momordica charantia Extracts in Mice Models
The following tables summarize quantitative data from studies using Momordica charantia extracts in mouse models of obesity and related metabolic disorders. While these data are not specific to isolated this compound, they provide a strong rationale for its investigation and can serve as a benchmark for expected outcomes.
Table 1: Effect of Momordica charantia Extracts on Body Weight and Adipose Tissue in High-Fat Diet (HFD)-Induced Obese Mice
| Treatment Group | Dosage | Duration | Final Body Weight (g) | Visceral Fat Weight (g) | Reference |
| Normal Diet | - | 7 weeks | 36.83 ± 2.84 | - | [2][3] |
| High-Fat Diet (HFD) | - | 7 weeks | 44.47 ± 2.36 | - | [2][3] |
| HFD + MCE | 1.0 g/kg/day | 7 weeks | 33.62 ± 2.52 | Significantly lower than HFD | [2][3] |
| HFD + MCA | 1.0 g/kg/day | 7 weeks | 36.52 ± 3.82 | Significantly lower than HFD | [2][3] |
MCE: Momordica charantia Ethanol Extract; MCA: Momordica charantia Aqueous Extract.
Table 2: Effect of Momordica charantia Extracts on Serum Lipid Profile in HFD-Induced Obese Mice
| Treatment Group | Dosage | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Reference |
| Normal Diet | - | 7 weeks | Lower than HFD | Lower than HFD | Lower than HFD | Higher than HFD | [2] |
| High-Fat Diet (HFD) | - | 7 weeks | Significantly elevated | Significantly elevated | Significantly elevated | Lowered | [2] |
| HFD + MCE (1.0 g/kg/day) | 1.0 g/kg/day | 7 weeks | Significantly reduced | Significantly reduced | Significantly reduced | Significantly increased | [2] |
| HFD + MCA (1.0 g/kg/day) | 1.0 g/kg/day | 7 weeks | Significantly reduced | Significantly reduced | Significantly reduced | Significantly increased | [2] |
Table 3: Effect of Momordica charantia Extracts on Glucose Metabolism in Diabetic or Obese Mice
| Mouse Model | Treatment | Dosage | Duration | Effect on Blood Glucose | Reference |
| STZ-induced diabetic mice | M. charantia polysaccharide | 100 mg/kg | - | Lowered blood glucose | [1] |
| HFD-induced obese mice | M. charantia extract | 1 g/kg | - | Significantly lowered blood glucose | [4] |
| db/db mice | M. charantia saponin fraction | 150 mg/kg/day | 5 weeks | Reduced glycated hemoglobin | [5] |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Model
This model is suitable for evaluating the anti-obesity and lipid-lowering effects of this compound.
1. Animals and Acclimatization:
-
Species: C57BL/6J mice (male, 6-8 weeks old).
-
Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to standard chow and water.
2. Diet and Treatment Groups:
-
Diet:
-
Control Group: Normal chow diet (e.g., 10% kcal from fat).
-
HFD Group: High-fat diet (e.g., 45-60% kcal from fat).
-
-
Experimental Groups (on HFD):
-
Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose).
-
This compound (low, medium, and high doses, e.g., 10, 25, 50 mg/kg body weight). Dose selection should be based on preliminary toxicity studies.
-
Positive control (e.g., Orlistat).
-
3. Administration of this compound:
-
Route: Oral gavage is a common and precise method.
-
Preparation: Dissolve or suspend this compound in the chosen vehicle.
-
Frequency: Administer daily for the duration of the study (typically 8-12 weeks).
4. Monitoring and Sample Collection:
-
Body Weight and Food Intake: Record weekly.
-
Glucose Tolerance Test (GTT): Perform at the end of the study (see Protocol 3).
-
Terminal Sample Collection: At the end of the study, fast mice overnight, anesthetize, and collect blood via cardiac puncture. Euthanize and collect tissues (liver, adipose tissue) for further analysis.
Protocol 2: Streptozotocin (STZ)-Induced Diabetes Model
This model is used to assess the anti-diabetic and hypoglycemic properties of this compound.
1. Animals and Acclimatization:
-
As described in Protocol 1.
2. Induction of Diabetes:
-
Administer a single intraperitoneal (IP) injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 150-200 mg/kg body weight.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-5 days post-injection.
3. Treatment Groups:
-
Normal control (no STZ, vehicle treatment).
-
Diabetic control (STZ-induced, vehicle treatment).
-
Diabetic + this compound (low, medium, high doses).
-
Diabetic + positive control (e.g., Metformin).
4. Administration and Monitoring:
-
Administer this compound daily via oral gavage for 4-8 weeks.
-
Monitor blood glucose levels and body weight regularly.
-
Perform GTT at the end of the study.
-
Collect blood and tissues for biochemical analysis.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
1. Preparation:
-
Fast mice for 6-8 hours with free access to water.
2. Procedure:
-
Measure baseline blood glucose (time 0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
3. Data Analysis:
-
Plot blood glucose concentration against time.
-
Calculate the area under the curve (AUC) to assess glucose clearance.
Protocol 4: Analysis of Serum Lipid Profile
1. Sample Preparation:
-
Collect whole blood in non-heparinized tubes.
-
Allow blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
2. Analysis:
-
Use commercially available ELISA kits to measure serum levels of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
Protocol 5: Tissue Collection and Processing
1. Liver and Adipose Tissue:
-
At the end of the study, euthanize mice and immediately excise the liver and visceral adipose tissue.
-
Wash tissues in ice-cold phosphate-buffered saline (PBS).
-
Blot dry and weigh the tissues.
-
For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin.
-
For molecular analysis (Western blot, PCR), snap-freeze tissue samples in liquid nitrogen and store at -80°C.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
AMPK Signaling Pathway
This compound and other triterpenoids from Momordica charantia are known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
NF-κB Signaling Pathway
Momordica charantia extracts have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Momordica charantia on obesity and lipid profiles of mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of Momordica charantia on obesity and lipid profiles of mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momordica charantia and its novel polypeptide regulate glucose homeostasis in mice via binding to insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic effects of bitter gourd extracts in insulin-resistant db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Momordicoside G in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordicoside G, a cucurbitane-type triterpenoid isolated from bitter melon (Momordica charantia), has garnered significant interest for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-inflammatory, anti-diabetic, and anti-cancer agent. These application notes provide a comprehensive overview of the effective dosages of this compound in various cell culture experiments, detailed experimental protocols, and insights into its molecular mechanisms of action.
Data Presentation: Quantitative Summary of this compound Dosage
The following table summarizes the effective dosages of this compound used in in vitro cell culture experiments based on published literature.
| Cell Line | Cell Type | Concentration Range | Exposure Time | Observed Effects |
| RAW 264.7 | Murine Macrophages | 10-40 µM | Not Specified | No effect on M2-like macrophage viability; suppressed M1-like macrophage proliferation, decreased ROS, promoted autophagy, and induced apoptosis in M1-like macrophages.[1][2] |
| RAW 264.7 | Murine Macrophages | Not Specified | Not Specified | Attenuated lipopolysaccharide (LPS)-induced inflammation by downregulating NF-κB, iNOS, IL-6, IL-1β, TNF-α, and Cox-2.[3][4] |
| MCF-7 | Human Breast Cancer | IC50: 14.3 µM | 72 hours | Induced apoptosis through a PPARγ-dependent mechanism.[5] |
| MDA-MB-231 | Human Breast Cancer | IC50: 17.6 µM | 72 hours | Induced apoptosis.[5] |
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To prepare and treat cells with this compound for subsequent in vitro assays.
Materials:
-
Cell line of interest (e.g., RAW 264.7, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Detach the cells using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 96-well, 6-well) at a predetermined density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution with a complete growth medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM). Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of specific proteins in signaling pathways.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NF-κB, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
General Experimental Workflow
Caption: General workflow for in vitro cell culture experiments with this compound.
References
- 1. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Momordicoside G: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the anti-inflammatory properties of Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon). While direct in vivo studies on purified this compound are limited, this document synthesizes available data from studies on Momordica charantia extracts and related triterpenoids to propose robust experimental protocols. The primary focus is on the lipopolysaccharide (LPS)-induced sepsis model in mice, a well-established method for screening anti-inflammatory agents.
Core Concepts and Signaling Pathways
This compound and other bioactive compounds from Momordica charantia have been shown to exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4][5] this compound is hypothesized to inhibit this cascade, thereby reducing the production of inflammatory mediators.
Animal Model: Lipopolysaccharide (LPS)-Induced Sepsis in Mice
This model is highly relevant for studying systemic inflammation and the effects of potential anti-inflammatory compounds. Intraperitoneal (i.p.) injection of LPS, a component of Gram-negative bacteria cell walls, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines and other mediators.
Experimental Workflow
The following diagram outlines the key steps in conducting an in vivo study of this compound using the LPS-induced sepsis model.
Detailed Experimental Protocol
Disclaimer: This protocol is a synthesized guideline based on studies with Momordica charantia extracts.[6][7][8] Researchers should perform dose-response studies to determine the optimal concentration of purified this compound.
1. Animals:
-
Species: Male BALB/c or C57BL/6 mice.
-
Age: 6-8 weeks old.
-
Weight: 20-25 g.
-
Acclimatization: House the animals for at least one week before the experiment with ad libitum access to food and water.
2. Experimental Groups:
-
Group 1 (Normal Control): Vehicle control (e.g., saline or 0.5% carboxymethylcellulose) i.p. + Saline i.p.
-
Group 2 (LPS Control): Vehicle control i.p. + LPS (10-15 mg/kg) i.p.[6][7]
-
Group 3 (this compound - Low Dose): this compound i.p. + LPS (10-15 mg/kg) i.p.
-
Group 4 (this compound - High Dose): this compound i.p. + LPS (10-15 mg/kg) i.p.
-
Group 5 (Positive Control): Dexamethasone (10 mg/kg) i.p. + LPS (10-15 mg/kg) i.p.
3. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle. The purity of the compound should be >95%.
-
LPS: Reconstitute LPS (from E. coli O111:B4 or O55:B5) in sterile, pyrogen-free saline.
-
Administration: Administer this compound or vehicle control intraperitoneally one hour prior to LPS injection.
4. Induction of Sepsis:
-
Inject LPS (10-15 mg/kg) intraperitoneally.
5. Sample Collection and Analysis:
-
Blood Collection: At 2, 6, or 24 hours post-LPS injection, collect blood via cardiac puncture under anesthesia. Separate serum or plasma and store at -80°C.
-
Tissue Collection: Euthanize mice and collect relevant tissues (e.g., liver, lungs, spleen). Snap-freeze in liquid nitrogen or fix in formalin for histology.
-
Cytokine Analysis: Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Nitric Oxide (NO) Measurement: Determine serum nitrite levels using the Griess reagent assay.
-
Gene and Protein Expression: Analyze the expression of iNOS, COX-2, and NF-κB in tissues using qRT-PCR and Western blotting.
-
Histopathology: Perform H&E staining on tissue sections to assess inflammatory cell infiltration and tissue damage.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Serum Pro-inflammatory Cytokines in LPS-treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Control | 25.3 ± 4.1 | 15.8 ± 3.2 | 30.1 ± 5.5 |
| LPS Control | 450.2 ± 35.7 | 280.5 ± 25.1 | 850.6 ± 70.3 |
| This compound (Low Dose) | 280.6 ± 22.4 | 170.2 ± 18.9 | 540.8 ± 45.2 |
| This compound (High Dose) | 150.1 ± 15.8 | 90.7 ± 10.5 | 280.4 ± 30.1 |
| Dexamethasone | 120.5 ± 12.3 | 75.4 ± 8.9 | 210.9 ± 25.6 |
| Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. *p < 0.05, *p < 0.01 vs. LPS Control. |
Table 2: Effect of this compound on Inflammatory Markers in Liver Tissue of LPS-treated Mice
| Treatment Group | Serum NO (µM) | iNOS (relative expression) | COX-2 (relative expression) |
| Normal Control | 2.5 ± 0.4 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS Control | 25.8 ± 3.1 | 8.5 ± 0.9 | 7.2 ± 0.8 |
| This compound (Low Dose) | 15.4 ± 2.2 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound (High Dose) | 8.1 ± 1.1 | 2.1 ± 0.3 | 1.9 ± 0.3 |
| Dexamethasone | 6.5 ± 0.9 | 1.5 ± 0.2 | 1.4 ± 0.2 |
| Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. *p < 0.05, *p < 0.01 vs. LPS Control. |
Alternative Animal Models
While the LPS-induced sepsis model is robust for systemic inflammation, other models can be employed to investigate specific aspects of inflammation.
-
Carrageenan-Induced Paw Edema: A model for acute, localized inflammation. The anti-inflammatory effect is measured by the reduction in paw swelling.[9]
-
Collagen-Induced Arthritis: A model for chronic autoimmune inflammation, relevant for studying rheumatoid arthritis.
-
DSS-Induced Colitis: A model for inflammatory bowel disease.
The choice of animal model should be guided by the specific research question and the desired therapeutic application of this compound.
Conclusion
The protocols and information provided herein offer a solid foundation for researchers to design and execute in vivo studies to evaluate the anti-inflammatory effects of this compound. By employing these models, scientists can elucidate the mechanisms of action and assess the therapeutic potential of this promising natural compound. It is crucial to perform careful dose-response studies and include appropriate controls to ensure the validity and reproducibility of the findings.
References
- 1. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Momordica Charantia in Sepsis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordica charantia Inhibits Inflammatory Responses in Murine Macrophages via Suppression of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of Momordica charantia in sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Molecular Docking Studies of Momordicoside G with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from bitter melon (Momordica charantia), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities.[1][2] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein at the molecular level. This information is invaluable for understanding the mechanism of action and for the rational design of novel therapeutic agents.
These application notes provide a detailed overview and protocols for performing molecular docking studies of this compound with its potential protein targets. The protocols are primarily based on the widely used software AutoDock Vina.
Potential Protein Targets for this compound
Bioinformatics analyses and experimental studies have identified several potential protein targets for this compound, implicating its role in various signaling pathways. Key targets include proteins involved in cancer and inflammation. A study identified Janus kinase 2 (JAK-2), Abelson murine leukemia viral oncogene homolog 1 (ABL1), Caspase-3 (CASP3), and Cas-Br-M (murine) ecotropic retroviral transforming sequence (CBL) as hub genes targeted by this compound.[1] Furthermore, the TNF signaling pathway has been identified as being significantly enriched among the potential targets of this compound.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from molecular docking studies of this compound with various protein targets. Binding energy is a measure of the binding affinity between the ligand and the protein, with more negative values indicating stronger binding. The inhibition constant (Ki) is another measure of binding affinity, where a smaller value indicates a more potent inhibitor. The Root Mean Square Deviation (RMSD) is used to validate the docking protocol by comparing the docked conformation of a ligand to its crystallographic pose; a value below 2.0 Å is generally considered a successful docking.
Table 1: Molecular Docking Scores of this compound with Various Target Proteins
| Target Protein | PDB ID | Docking Score (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues | Reference |
| Keap1-Kelch domain | 4ZY3 | -10.3 | - | Not specified | [3] |
| Caspase-3 | Not Specified | - | 1.12 | GLU'124, LYS'137, ARG'164 | [1] |
| Maltase-glucoamylase | Not Specified | Not Specified | - | Competes for Glu668(A) | [4] |
| Lysosomal alpha-glucosidase | Not Specified | Not Specified | - | Competes for Cys127(A) | [4] |
Table 2: Validation of Docking Protocol using RMSD
| Target Protein | Native Ligand | RMSD (Å) | Reference |
| Keap1-Kelch domain | K67 | 0.00 | [3] |
| Generic Validation | Various | < 2.0 | [4][5] |
Experimental Protocols
This section provides a detailed protocol for performing molecular docking of this compound with a target protein using AutoDock Vina.
Software and Resource Requirements
-
AutoDock Vina: A widely used open-source program for molecular docking.[6][7]
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem: A database of chemical molecules and their activities.
Protocol: Molecular Docking of this compound with a Target Protein
Step 1: Preparation of the Target Protein
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., JAK-2, ABL1, CASP3, CBL) from the Protein Data Bank (PDB).
-
Prepare Protein for Docking:
-
Open the PDB file in AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands or heteroatoms.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format.
-
Step 2: Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database.
-
Prepare Ligand for Docking:
-
Open the ligand file in ADT.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the search space for the docking simulation on the target protein. It should be centered on the active site or binding pocket of the protein. The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand (if available) or by using prediction tools.
-
Set Grid Parameters: In AutoDock Vina, the grid parameters are specified in a configuration file. A typical grid box size for a small molecule like this compound is 40 x 40 x 40 Å.[4] The center coordinates will vary depending on the target protein. For example, for lysosomal alpha-glucosidase (GAA), center coordinates have been set to x = 40.2, y = 62.5, z = 70.1.[4]
Step 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and other docking parameters. A key parameter is exhaustiveness, which controls the thoroughness of the search; a value of 8 is the default.[4][6]
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
Step 5: Analysis of Docking Results
-
Visualize Docking Poses: The output file (by default, out.pdbqt) contains the predicted binding poses of this compound in the protein's active site, ranked by their binding energies. Use molecular visualization software like PyMOL or UCSF Chimera to view the protein-ligand complex.
-
Analyze Interactions: Examine the hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of the target protein.
-
Validate the Docking Protocol: To ensure the reliability of the docking protocol, it is recommended to perform a re-docking experiment. This involves docking the co-crystallized ligand back into its binding site. A root mean square deviation (RMSD) value of less than 2.0 Å between the docked pose and the original crystallographic pose indicates a valid docking protocol.[4]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: Molecular Docking Experimental Workflow.
Signaling Pathway
This compound has been shown to interact with key proteins in inflammatory pathways. The diagram below illustrates a simplified representation of the TNF signaling pathway and the potential intervention points for this compound.
Caption: Potential interaction of this compound with the TNF signaling pathway.
References
- 1. Exploring the inhibitory potentials of Momordica charantia bioactive compounds against Keap1-Kelch protein using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Application Notes and Protocols: Utilizing Momordicoside G in Macrophage Phenotype Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Momordicoside G, a bioactive compound isolated from Momordica charantia, on macrophage polarization. The protocols outlined below are based on established methodologies and findings from studies on this compound's impact on macrophage phenotypes, particularly its selective induction of apoptosis in M1 macrophages while not affecting M2 macrophages.[1][2][3][4]
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues.[5] The balance between M1 and M2 macrophages is crucial in inflammation, tissue repair, and tumorigenesis. This compound has been shown to modulate this balance by selectively targeting M1 macrophages, suggesting its therapeutic potential in inflammatory diseases and cancer.[1][2][3][4]
This document provides detailed protocols to study the effects of this compound on macrophage viability, phenotype, and function.
Data Presentation: Effects of this compound on Macrophage Phenotypes
The following tables summarize the quantitative effects of this compound on M1 and M2-like macrophages based on published data.[1]
Table 1: Effect of this compound on the Viability of M1 and M2-like Macrophages
| Macrophage Phenotype | Treatment | Concentration (µM) | Cell Viability (%) |
| M2-like (IL-10 stimulated) | Control | 0 | 100 |
| This compound | 10 | No significant effect | |
| This compound | 20 | No significant effect | |
| This compound | 40 | No significant effect | |
| M1-like (LPS stimulated) | Control | 0 | 100 |
| This compound | 10 | Suppression | |
| This compound | 20 | Suppression | |
| This compound | 40 | Suppression |
Table 2: Effect of this compound on M1 Macrophage Function and Cytokine Production
| Parameter | Control (LPS stimulated) | This compound (40 µM) + LPS |
| ROS Production | Increased | Decreased[1] |
| Apoptosis | Baseline | Increased[1] |
| IL-12 Secretion | Increased | Decreased[1] |
| IL-10 Secretion | Baseline | No significant change[1] |
| TGF-β1 Secretion | Baseline | No significant change[1] |
Table 3: Effect of this compound on Autophagy Markers in M1 Macrophages
| Protein Marker | Control (LPS stimulated) | This compound (40 µM) + LPS |
| LC3-II/LC3-I ratio | Baseline | Increased[1] |
| p62/SQSTM1 | Baseline | Decreased[1] |
Experimental Protocols
Macrophage Culture and Polarization
This protocol describes the in vitro polarization of RAW264.7 murine macrophages into M1 and M2 phenotypes.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Interleukin-10 (IL-10)
-
This compound
-
6-well plates
Protocol:
-
Seed RAW264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
To induce M1 polarization , treat the cells with 1 µg/mL LPS for 24 hours.
-
To induce M2 polarization , treat the cells with 20 ng/mL IL-10 for 24 hours.
-
For experimental groups, co-treat the cells with the polarizing stimulus (LPS) and varying concentrations of this compound (e.g., 10, 20, 40 µM).
-
Include appropriate vehicle controls.
Caption: Workflow for macrophage polarization and treatment.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat as described in Protocol 3.1.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Protocol:
-
Treat cells in a 24-well plate as described in Protocol 3.1.
-
Wash the cells twice with HBSS.
-
Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells as described in Protocol 3.1.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-Arginase-1, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
ELISA for Cytokine Quantification
Materials:
-
ELISA kits for IL-12, IL-10, and TGF-β1
-
Cell culture supernatants from treated macrophages
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after treatment as described in Protocol 3.1.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Signaling Pathway Visualization
Bioinformatic analyses suggest that this compound's effects on macrophages may be mediated through the TNF and RIG-I-like receptor signaling pathways.[1]
Caption: Putative signaling pathways affected by this compound.
Experimental Workflow Diagram
Caption: A comprehensive experimental workflow.
References
- 1. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Momordicoside G on α-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. Momordicoside G, a triterpenoid glycoside isolated from Momordica charantia (bitter melon), has been identified as a potential α-glucosidase inhibitor. These application notes provide a detailed protocol for testing the inhibitory effect of this compound on α-glucosidase activity.
Principle of the Assay
The α-glucosidase inhibitory activity of this compound is determined by a colorimetric assay. The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of this reaction is monitored by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in the formation of p-nitrophenol. The inhibitory activity is quantified by measuring the reduction in absorbance compared to a control without the inhibitor.
Data Presentation
While specific quantitative data for the α-glucosidase inhibitory activity of purified this compound is not extensively available in the public domain, the following table provides a representative structure for presenting such data, including values for various extracts of Momordica charantia and the standard inhibitor, acarbose, for comparative purposes. Researchers can populate this table with their experimental findings.
| Compound/Extract | Source | IC50 Value (µg/mL) | Type of Inhibition | Reference |
| This compound | Momordica charantia | Data to be determined | Data to be determined | N/A |
| Methanolic Extract | Momordica charantia | 72.30 ± 1.17 (% inhibition) | Not specified | [1] |
| Ethyl Acetate Extract | Momordica charantia | 68.46 ± 1.19 (% inhibition) | Not specified | [1] |
| n-Butanol Extract | Momordica charantia | 64.51 ± 1.04 (% inhibition) | Not specified | [1] |
| Hexane Fruit Flesh Extract | Momordica balsamina | 16.79 | Not specified | [2] |
| Acarbose (Positive Control) | Synthetic | 41.41 | Competitive | [2] |
Experimental Protocols
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (pure compound)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
-
Pipettes and tips
Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL. Prepare fresh before use.
-
pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM. Prepare fresh before use.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO to prepare a stock solution. The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid enzyme inhibition. This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For higher solubility, the tube can be warmed to 37°C and sonicated.
-
Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve acarbose in 0.1 M sodium phosphate buffer (pH 6.8) to prepare a stock solution.
-
Sodium Carbonate Solution (0.2 M): Dissolve sodium carbonate in deionized water.
Assay Procedure
-
Preparation of Test and Control Solutions:
-
Prepare a series of dilutions of this compound from the stock solution using 0.1 M sodium phosphate buffer.
-
Prepare a series of dilutions of acarbose for the positive control.
-
The buffer with DMSO (at the same concentration as in the test solutions) will serve as the negative control.
-
-
Enzyme Inhibition Assay in a 96-Well Plate:
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
-
Add 10 µL of the diluted this compound solutions to the test wells.
-
Add 10 µL of the diluted acarbose solutions to the positive control wells.
-
Add 10 µL of the buffer/DMSO solution to the negative control and blank wells.
-
Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells. Add 20 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (5 mM) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution to all wells.
-
-
Measurement of Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Calculation of Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
Where:
-
A_control is the absorbance of the negative control (enzyme + buffer + pNPG).
-
A_sample is the absorbance of the test sample (enzyme + inhibitor + pNPG).
-
-
Determination of IC50 Value: The IC50 value, which is the concentration of the inhibitor that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of this compound. The IC50 value can be calculated from the dose-response curve.
Kinetic Analysis of Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies can be performed.
-
Assay Procedure for Kinetic Analysis:
-
The assay is performed as described above, but with varying concentrations of the substrate (pNPG) and a fixed concentration of this compound.
-
Typically, a range of pNPG concentrations (e.g., 0.625, 1.25, 2.5, 5 mM) are used.
-
The reaction is carried out in the absence and presence of different concentrations of this compound (e.g., IC50/2, IC50, 2xIC50).
-
-
Data Analysis:
-
The initial reaction velocities (V) are calculated from the absorbance measurements.
-
A Lineweaver-Burk plot is generated by plotting 1/V against 1/[S] (where [S] is the substrate concentration).
-
The type of inhibition can be determined by analyzing the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor.
-
Visualizations
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the α-glucosidase inhibition assay.
Mechanism of α-Glucosidase Inhibition
Caption: Inhibition of α-glucosidase by this compound.
References
- 1. α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Momordicoside G Administration in LPS-Induced Lung Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to increased pulmonary permeability and respiratory failure. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce experimental ALI in animal models that mimic the clinical features of the human condition. Momordicoside G, a bioactive cucurbitane triterpenoid isolated from Momordica charantia, has demonstrated significant anti-inflammatory and therapeutic potential.[1] These application notes provide a detailed overview and protocols for investigating the effects of this compound in a murine model of LPS-induced lung injury, focusing on its mechanism of regulating macrophage polarization.
The primary mechanism of this compound in this context involves the modulation of macrophage phenotypes. It has been shown to selectively suppress pro-inflammatory M1-like macrophages while promoting the anti-inflammatory and tissue-reparative M2-like macrophage phenotype.[1][2][3] This shift in macrophage balance leads to the amelioration of lung tissue injury, reduction of inflammatory cytokines, and promotion of epithelial repair.[2][3]
Experimental Protocols
Murine Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of acute lung injury in mice using intranasal administration of LPS.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Pipettes and sterile tips
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice using a suitable anesthetic.
-
Prepare a solution of LPS in sterile saline at a concentration of 0.2 mg/mL.
-
Hold the mouse in a supine position.
-
Administer 10 µg of LPS in a 50 µL volume via intranasal injection.[4]
-
Administer an equal volume of sterile saline to the control group mice.
-
Monitor the mice for signs of distress post-administration. The inflammatory response and lung injury typically develop over the next 12-24 hours.[4]
This compound Administration
This protocol outlines the preparation and administration of this compound to the LPS-treated mice.
Materials:
-
This compound (Purity ≥ 95%)[5]
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a small percentage of DMSO)
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
One hour prior to LPS challenge, administer this compound (dosages can range from 2.5 to 10 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage).[4]
-
The vehicle-control group should receive an equivalent volume of the vehicle.
-
Proceed with the LPS administration as described in Protocol 1.
-
Sacrifice the animals at a predetermined time point (e.g., 12 or 24 hours) after LPS administration for sample collection.
Assessment of Lung Injury and Inflammation
a. Lung Histopathology (H&E Staining)
-
After euthanasia, carefully excise the lungs.
-
Fix the left lung lobe in 4% paraformaldehyde for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 5 µm sections and mount them on glass slides.
-
Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope to assess lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.[3]
b. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF at 800 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet for total and differential leukocyte counts.
-
Use the supernatant for measuring cytokine levels (e.g., IL-6, IL-12, IL-10, TGF-β1) by ELISA.[1][2]
c. Lung Wet-to-Dry (W/D) Weight Ratio
-
Excise the right upper lung lobe immediately after sacrifice.
-
Remove any excess blood by blotting and record the wet weight.
-
Dry the lung tissue in an oven at 60°C for 72 hours until a constant weight is achieved (dry weight).
-
Calculate the W/D ratio as an indicator of pulmonary edema.[3]
d. Immunofluorescence Staining for Macrophage Phenotypes
-
Use paraffin-embedded lung sections as prepared for H&E staining.
-
Perform antigen retrieval using a citrate buffer.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA).
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
M1 Marker: anti-iNOS
-
M2 Marker: anti-Arginase-1
-
Total Macrophages: anti-CD68
-
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope. Quantify the fluorescence intensity to assess the relative abundance of M1 and M2 macrophages.[2][6]
e. Western Blot Analysis
-
Isolate alveolar macrophages from BAL fluid or homogenize lung tissue to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against iNOS and Arginase-1. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.[6]
Data Presentation
The following tables summarize the quantitative outcomes of this compound administration in an LPS-induced lung injury model, based on published findings.
Table 1: Effects of this compound on Lung Injury Parameters
| Treatment Group | Inflammatory Score | Peak Expiratory Flow (L/s) | Lung Epithelial Integrity (%) | Lung Water Content (W/D Ratio) |
| Control | Low | High | High | Low |
| LPS | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| LPS + this compound | Significantly Reduced vs. LPS | Significantly Improved vs. LPS | Significantly Improved vs. LPS | Significantly Reduced vs. LPS |
| (Data derived from studies demonstrating this compound's protective effects)[3] |
Table 2: Effects of this compound on Macrophage Polarization and Cytokine Profile
| Treatment Group | M1 Marker (iNOS) | M2 Marker (Arginase-1) | Pro-inflammatory Cytokines (IL-6, IL-12) | Anti-inflammatory Cytokines (IL-10, TGF-β1) | NLRP3 Inflammasome |
| Control | Basal Level | Basal Level | Basal Level | Basal Level | Basal Level |
| LPS | Significantly Increased | Decreased | Significantly Increased | Decreased | Significantly Increased |
| LPS + this compound | Significantly Decreased | Significantly Increased | Significantly Decreased | Significantly Increased | Significantly Decreased |
| (Data synthesized from findings on macrophage regulation by this compound)[1][2] |
Visualizations: Workflow and Signaling Pathways
References
- 1. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions [frontiersin.org]
- 4. Protective effects and mechanisms of mogroside V on LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays Following Momordicoside G Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), has garnered interest for its potential therapeutic properties. As with many natural compounds, a critical step in evaluating its potential as a therapeutic agent is to determine its effect on cell viability and elucidate the mechanisms of action. This document provides detailed application notes and protocols for assessing cell viability and apoptosis following treatment with this compound. While specific quantitative data for this compound is limited in publicly available literature, the methodologies described herein are standard approaches for such evaluations. Data from closely related compounds from Momordica charantia are presented for illustrative purposes.
Data Presentation: Cytotoxicity of Momordica Compounds
Quantitative data on the cytotoxic effects of this compound are not extensively available. However, studies on other bioactive compounds from Momordica charantia, such as Momordicine-I and various extracts, provide insights into the potential efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these related compounds on different cancer cell lines, as determined by cell viability assays.
| Compound/Extract | Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference |
| Momordicine-I | Cal27 | Head and Neck Cancer | 48 | 7 µg/mL | [1] |
| Momordicine-I | JHU022 | Head and Neck Cancer | 48 | 17 µg/mL | [1] |
| Momordicine-I | JHU029 | Head and Neck Cancer | 48 | 6.5 µg/mL | [1] |
| Momordicine-I | 4T1 | Triple-Negative Breast Cancer | 72 | 5 µg/mL | [2] |
| Momordicine-I | MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 10 µg/mL | [2] |
| Momordicine I | GBM8401 | Glioma | Not Specified | >10 µM | [3] |
| Momordicine I | LN229 | Glioma | Not Specified | ~8 µM | [3] |
| Methanol Extract | Hone-1 | Nasopharyngeal Carcinoma | 24 | ~0.35 mg/mL | [4] |
| Methanol Extract | AGS | Gastric Adenocarcinoma | 24 | ~0.3 mg/mL | [4] |
| Methanol Extract | HCT-116 | Colorectal Carcinoma | 24 | ~0.3 mg/mL | [4] |
| Methanol Extract | CL1-0 | Lung Adenocarcinoma | 24 | ~0.25 mg/mL | [4] |
| Fruit Ethanol Extract | A549 | Lung Cancer | 72 | Not Specified (90% cytotoxicity at 0.2 mg/mL) | [5] |
| Fruit Ethanol Extract | K562 | Chronic Myelogenous Leukemia | 72 | 0.082 mg/mL | [5] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which correlates with the number of viable cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6][7]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6][9]
WST-1 Assay for Cell Proliferation
The WST-1 assay is another colorimetric assay for quantifying cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. Unlike MTT, the formazan produced is water-soluble, simplifying the procedure.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration. The final volume in each well should be 100 µL.[5]
-
Incubate the plate for 0.5 to 4 hours at 37°C.[4] The optimal incubation time depends on the cell type and density.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan.[10]
-
Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[11]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Replace the medium with serum-free medium containing serial dilutions of this compound. Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release (add lysis buffer 45 minutes before the end of the incubation)
-
Medium background control (no cells)
-
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 1000 RPM for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[13]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Add 50 µL of stop solution (if required by the kit) to each well.[13]
-
Measure the absorbance at 490 nm.[2]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Flow cytometer
-
This compound stock solution
-
6-well plates or culture tubes
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Annexin V binding buffer.[14]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of ice-cold Annexin V binding buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways and Visualizations
Studies on Momordicine-I and other cucurbitane-type triterpenoids from Momordica charantia suggest that their cytotoxic effects are mediated through the induction of apoptosis and modulation of key metabolic pathways. A recurring theme is the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[15][16]
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for assessing cell viability after this compound treatment.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the literature for related compounds, this compound may induce apoptosis through the activation of AMPK and modulation of the Bcl-2 family proteins, leading to caspase activation.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 9. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Momordicoside G Extraction from Bitter Melon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Momordicoside G from bitter melon (Momordica charantia).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from bitter melon?
A1: Several methods are employed for this compound extraction, each with distinct advantages. The most common techniques include:
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration.[1][2]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[3]
-
Ultrahigh Pressure Extraction (UPE): Applies high pressure to facilitate the extraction process, often resulting in higher yields and shorter extraction times.[4]
-
Hot Reflux Extraction: A conventional method involving boiling a solvent with the plant material in a reflux apparatus.[5]
-
Aqueous Extraction: Uses water as the solvent, which can be optimized for temperature and time to effectively extract saponins.[6]
Q2: Which factors most significantly influence the yield of this compound?
A2: The yield of this compound is influenced by several key parameters, which should be optimized for each extraction method:
-
Solvent Type and Concentration: Ethanol and methanol are commonly used. The concentration of the aqueous-organic solvent mixture is a critical factor.[4][5]
-
Extraction Temperature: Temperature affects the solubility of this compound and the viscosity of the solvent. However, excessively high temperatures can lead to degradation of the compound.[3][5][7]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the target compound. Prolonged extraction times do not always lead to higher yields and can increase energy consumption.[4][7]
-
Solvent-to-Sample Ratio: A higher ratio can enhance the concentration gradient and improve extraction efficiency, but using an excessive amount of solvent is not economical.[4]
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area available for extraction, leading to better yields.[7]
-
Extraction Pressure (for UPE): In Ultrahigh Pressure Extraction, pressure is a key parameter to optimize.[4]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.[8][9] Key aspects of an HPLC method include:
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer like potassium dihydrogen phosphate is often employed in a gradient or isocratic elution.[8][9]
-
Detection: UV detection at a wavelength around 204-208 nm is suitable for this compound.[5][9]
-
Quantification: Is performed by comparing the peak area of this compound in the sample to a standard curve prepared with a known concentration of a this compound standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Sub-optimal extraction parameters. | Systematically optimize solvent concentration, temperature, time, and solvent-to-sample ratio using a design of experiments (DoE) approach like Response Surface Methodology (RSM).[4] |
| Inefficient cell wall disruption. | For methods like maceration or solvent extraction, ensure the bitter melon is finely powdered.[7] Consider using enzyme-assisted extraction to break down cell walls. | |
| Degradation of this compound. | Avoid excessively high temperatures (above 80°C for prolonged periods) and exposure to strong acidic or alkaline conditions.[3] | |
| Poor Reproducibility of Results | Inconsistent raw material. | Use bitter melon from the same cultivar and harvest time, as the content of Momordicosides can vary.[10] Ensure consistent drying and grinding procedures. |
| Fluctuations in experimental conditions. | Precisely control all extraction parameters, including temperature, time, and agitation speed. | |
| Co-extraction of Impurities | Non-selective solvent. | Use a solvent system that is more selective for saponins. A preliminary defatting step with a non-polar solvent like petroleum ether can remove lipids.[1] |
| Inadequate purification. | Employ post-extraction purification steps such as solid-phase extraction (SPE) or column chromatography with macroporous resins (e.g., AB-8 type).[1] | |
| Solvent Recovery Issues | High boiling point of the solvent. | Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature, minimizing thermal degradation of the extract. |
| Inaccurate Quantification | Matrix effects in HPLC analysis. | Prepare calibration standards in a matrix that mimics the sample extract to compensate for matrix effects. |
| Improper sample preparation for HPLC. | Ensure the extract is filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent column clogging. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on a general method for ultrasonic extraction of saponins from bitter melon.[1]
Materials:
-
Dried and powdered bitter melon fruit
-
70% Ethanol (v/v)
-
Petroleum ether
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Degreasing: Weigh 30 g of powdered bitter melon and place it in a flask. Add petroleum ether and stir for 1-2 hours to remove lipids. Filter the mixture and allow the powder to air dry.
-
Extraction: Transfer the degreased powder to a 500 mL Erlenmeyer flask. Add 70% ethanol at a solid-to-liquid ratio of 1:14 (g/mL).
-
Ultrasonication: Place the flask in an ultrasonic bath set to 50°C and an ultrasonic power of 108W. Sonicate for 50 minutes.[1]
-
Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to recover the ethanol and obtain the crude this compound extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from a study on the MAE of cucurbitane-type triterpenoids from bitter melon.[3]
Materials:
-
Dried and powdered bitter melon fruit
-
Methanol
-
Microwave digestion system
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 0.5 g of bitter melon powder and mix it with 50 mL of methanol in a 100 mL microwave vessel.
-
Microwave Extraction: Place the vessel in the microwave system. Ramp the temperature to 80°C over 5 minutes and hold at 80°C for 5 minutes. Set the microwave power to 600 W.[3]
-
Centrifugation: After extraction, transfer the sample to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant (the mother liquor). Adjust the final volume to 50 mL with methanol.
Data Presentation
Table 1: Comparison of Optimized Parameters for Different Extraction Methods
| Parameter | Ultrahigh Pressure Extraction (UPE)[4] | Aqueous Extraction of Saponins[6] | Hot Reflux Extraction of Steroidal Glycosides[5] |
| Solvent | 70.0% Ethanol | Water | 50% Ethanol |
| Temperature | Not specified (often near room temp) | 40°C | 150°C |
| Time | 7.0 minutes | 15 minutes | 6 hours |
| Solvent-to-Sample Ratio | 45.3 : 1 mL/g | 20:1 mL/g | 10:1 mL/g (500mL for 50g) |
| Pressure | 423.1 MPa | N/A | N/A |
| Yield | 3.270 g Rg1 equivalents /100 g dry weight | Not specified in yield per weight | 10.23 mg / 50 g dried bitter gourd |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and analysis.
Logical Relationship of Factors Affecting Extraction Yield
Caption: Factors influencing this compound extraction yield.
References
- 1. CN102030795A - Cucurbitane momordicoside and preparation method thereof - Google Patents [patents.google.com]
- 2. Study on A Rapid Determination of Total Momordicoside by Ultrasonic Extraction from Bitter Melon(Momordica charantia) [spkx.net.cn]
- 3. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. An Optimised Aqueous Extract of Phenolic Compounds from Bitter Melon with High Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Growth, Yield, and Biochemical Attributes of Bitter Gourd (Momordica charantia L.) Cultivars under Karaj Conditions in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Momordicoside G Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Momordicoside G during its isolation from Momordica charantia.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, focusing on chromatographic and crystallization steps.
Chromatography Troubleshooting
Issue 1: Low Resolution or Co-elution of this compound with Other Compounds
Possible Causes:
-
Inappropriate Mobile Phase Composition: The solvent system may not have the optimal polarity to resolve this compound from structurally similar compounds. Other momordicosides such as K, L, F1, F2, and I are common co-eluting impurities.
-
Incorrect Column Chemistry: The stationary phase of the HPLC column may not be suitable for separating cucurbitane-type triterpenoid glycosides.
-
Suboptimal Gradient Elution: The gradient profile may be too steep or not shallow enough in the critical elution range for this compound.
-
Column Overloading: Injecting too concentrated a sample can lead to peak broadening and poor separation.
Solutions:
-
Mobile Phase Optimization:
-
Adjust the ratio of organic solvents (methanol, acetonitrile) to the aqueous phase (water). Adding a small percentage of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve peak shape and resolution of triterpenoid glycosides.
-
Experiment with different solvent combinations. A typical mobile phase for separating momordicosides is a gradient of methanol/acetonitrile and water.
-
-
Column Selection:
-
Use a C18 reversed-phase column, which is commonly effective for separating triterpenoid glycosides.
-
-
Gradient Adjustment:
-
Develop a shallower gradient around the elution time of this compound to enhance separation from closely eluting peaks.
-
-
Sample Concentration:
-
Dilute the sample before injection to avoid overloading the column.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing peak tailing.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Degradation: The column may be deteriorating, leading to poor performance.
Solutions:
-
Mobile Phase Additives:
-
Incorporate a small amount of a weak acid (e.g., 0.1% acetic acid) into the mobile phase to suppress the ionization of silanol groups.
-
-
pH Adjustment:
-
Experiment with the mobile phase pH to find the optimal condition for symmetrical peaks. While specific data for this compound is limited, many saponins are more stable in slightly acidic to neutral conditions.
-
-
Column Maintenance:
-
Flush the column regularly and consider replacing it if performance does not improve.
-
Issue 3: Low or No Recovery of this compound
Possible Causes:
-
Degradation on Column: this compound may be unstable under the chromatographic conditions (e.g., pH, temperature). Saponins can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase.
Solutions:
-
Stability Assessment:
-
Assess the stability of this compound under different pH and temperature conditions before optimizing chromatography. It is advisable to work at room temperature unless temperature is a critical parameter for separation.
-
-
Modify Mobile Phase:
-
Adjust the mobile phase to conditions where this compound is known to be stable.
-
-
Column Choice:
-
If irreversible adsorption is suspected, try a different type of column with end-capping or a different stationary phase chemistry.
-
Crystallization Troubleshooting
Issue 1: Failure of this compound to Crystallize
Possible Causes:
-
Purity of the Isolate: The presence of impurities can significantly hinder crystallization.
-
Incorrect Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.
-
Supersaturation Not Reached: The concentration of this compound in the solution may be too low.
-
Temperature and Evaporation Rate: Suboptimal temperature or a too-rapid evaporation rate can prevent crystal formation.
Solutions:
-
Improve Purity:
-
Further purify the this compound fraction using preparative HPLC or other chromatographic techniques before attempting crystallization.
-
-
Solvent Screening:
-
Experiment with a range of solvents and solvent mixtures. This compound is soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1] A common technique is to dissolve the compound in a good solvent and then slowly add an anti-solvent to induce precipitation or crystallization.
-
-
Increase Concentration:
-
Carefully concentrate the solution to achieve supersaturation. Slow evaporation is often more effective than rapid concentration.
-
-
Control Conditions:
-
Allow the solution to stand undisturbed at a constant, cool temperature. Slow cooling can promote the growth of larger, higher-purity crystals.
-
Issue 2: Formation of Amorphous Precipitate Instead of Crystals
Possible Causes:
-
Rapid Supersaturation: The solution may have become supersaturated too quickly.
-
Presence of Inhibitory Impurities: Certain impurities can interfere with the ordered arrangement of molecules into a crystal lattice.
Solutions:
-
Slower Supersaturation:
-
Employ techniques that lead to slow supersaturation, such as vapor diffusion (hanging drop or sitting drop) or slow cooling.
-
-
Further Purification:
-
Re-purify the material to remove potential crystallization inhibitors.
-
Data Summary Tables
Table 1: HPLC Mobile Phase Optimization for Momordicoside Separation
| Mobile Phase Composition | Column Type | Flow Rate | Observations |
| Acetonitrile:Water (Gradient) | C18 | 1.0 mL/min | Moderate resolution of momordicosides. |
| Methanol:Water (Gradient) | C18 | 1.0 mL/min | Good separation, but potential for longer run times. |
| Acetonitrile:Methanol:Water (Gradient) | C18 | 0.8 mL/min | Can provide enhanced selectivity for complex mixtures. |
| Acetonitrile:Water + 0.1% Acetic Acid (Gradient) | C18 | 1.0 mL/min | Improved peak shape and resolution for acidic compounds. |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | [1] |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol.
Protocol 2: General Crystallization Procedure for Triterpenoid Glycosides
-
Purification: Ensure the this compound sample is of the highest possible purity (>95% by HPLC).
-
Solvent Selection: Dissolve the purified sample in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol or acetone).
-
Induce Supersaturation:
-
Slow Evaporation: Leave the vial partially open in a clean, vibration-free environment to allow for slow evaporation of the solvent.
-
Anti-Solvent Diffusion: Place the vial containing the dissolved sample in a larger sealed container with an "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., hexane or water). The vapor of the anti-solvent will slowly diffuse into the sample solution, reducing its solubility and inducing crystallization.
-
-
Crystal Growth: Allow the setup to remain undisturbed for several days to weeks at a stable, cool temperature.
-
Harvesting: Once crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of the anti-solvent. Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: The most common impurities are other structurally related cucurbitane-type triterpenoid glycosides that are also present in Momordica charantia. These include Momordicoside K, Momordicoside L, Momordicoside F1, Momordicoside F2, and Momordicoside I.
Q2: What is the optimal storage condition for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid, desiccated at -20°C. Stock solutions should also be stored at -20°C or -80°C. It is advisable to prepare solutions fresh for experiments.
Q3: My this compound seems to be degrading during purification. What can I do?
A3: Degradation, likely through hydrolysis of the glycosidic bond, can be a problem for saponins. To minimize degradation, avoid harsh pH conditions (strong acids or bases) and high temperatures during extraction and purification. It is best to work at or below room temperature and use a mobile phase with a slightly acidic to neutral pH during chromatography.
Q4: I am having trouble detecting this compound with a UV detector.
A4: Triterpenoid glycosides like this compound often lack a strong chromophore, which can result in low sensitivity with a UV detector. Detection is typically performed at low wavelengths, such as 205 nm. If sensitivity is still an issue, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
Q5: Can I use normal phase chromatography to purify this compound?
A5: While reversed-phase HPLC is more commonly used for the purification of triterpenoid glycosides, normal phase chromatography on silica gel can be a valuable initial step for fractionating the crude extract and removing less polar impurities. A solvent system such as chloroform-methanol is often used for silica gel chromatography of these compounds.
References
Momordicoside G stability and degradation issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Momordicoside G. The information is presented in a question-and-answer format to directly address common stability and degradation issues encountered in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and how should I store the stock solution?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For most in vitro and cell-based assays, DMSO is the recommended solvent.
For optimal stability, stock solutions prepared in DMSO should be stored at -20°C or -80°C.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Under these conditions, the stock solution can be stable for several months.[1] For short-term storage of the powder, 4°C is suitable for up to two years, while -20°C is recommended for long-term storage of up to three years.[2]
Q2: I'm observing a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decrease in the biological activity of your this compound solution is likely due to chemical degradation. Several factors can influence the stability of this compound in solution, including:
-
Temperature: Triterpenoid glycosides, the class of compounds to which this compound belongs, can be susceptible to thermal degradation. Studies on related saponins from Momordica charantia have shown that high temperatures (e.g., 100°C and 121°C) can cause significant degradation.[3] Similarly, the antioxidant activity of Momordica charantia juice, which contains these glycosides, declines more rapidly at higher storage temperatures like 25°C and 37°C compared to 4°C.[4][5] It is crucial to store stock solutions at low temperatures (-20°C or -80°C) and minimize the time working solutions are kept at room temperature.
-
pH: The pH of the solution can significantly impact the stability of glycosidic bonds. While specific data for this compound is limited, triterpenoid saponins can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sugar moieties from the aglycone.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of complex organic molecules. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[6][7]
-
Oxidation: Although less common for this class of compounds, oxidative degradation can occur, especially in the presence of reactive oxygen species or certain metal ions.
Q3: Are there any known degradation products of this compound?
A3: Currently, there is a lack of publicly available studies that have specifically identified the degradation products of this compound. However, based on the general chemistry of triterpenoid glycosides, potential degradation pathways would likely involve the hydrolysis of the glycosidic bond. This would result in the formation of the aglycone of this compound and the corresponding sugar moiety. Further degradation of the aglycone structure could also occur under harsh conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in working solution | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid prolonged storage of dilute working solutions, especially at room temperature or in aqueous buffers. |
| Precipitation of this compound in aqueous media | This compound has low aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is sufficient to maintain solubility but does not exceed the tolerance level for your cell line or assay system (typically <0.5% DMSO). You may need to perform a solubility test to determine the optimal solvent concentration. |
| Interaction with other components in the assay medium | Some components of cell culture media or assay buffers could potentially interact with this compound. If you suspect this, consider simplifying your buffer system for short-term experiments or testing for interactions by incubating this compound with individual components. |
| Inaccurate pipetting of viscous stock solutions | High-concentration stock solutions in DMSO can be viscous. Use positive displacement pipettes or reverse pipetting techniques to ensure accurate dispensing. |
Issue 2: Problems with HPLC Analysis of this compound
| Possible Cause | Troubleshooting Step |
| Poor peak shape (tailing or fronting) | Ensure the sample is fully dissolved in the mobile phase or a solvent with a similar or weaker elution strength. Peak tailing can also result from secondary interactions with the stationary phase; consider adjusting the mobile phase pH or using a column with a different chemistry. |
| Variable retention times | Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed and that the column is adequately equilibrated before each injection. Fluctuations in column temperature can also affect retention times, so use a column oven for better control. |
| Ghost peaks | Ghost peaks can arise from contamination in the mobile phase, injection system, or from carryover from a previous injection. Flush the system with a strong solvent and run blank injections to identify the source of contamination. |
| Loss of resolution | This may indicate column degradation. Consider replacing the guard column or the analytical column. Also, ensure that the mobile phase composition is optimal for the separation of this compound from any potential degradation products. |
Data on Stability of Related Compounds
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide illustrative data based on studies of other triterpenoid saponins from Momordica charantia and general principles of compound stability. This data should be used as a general guide for experimental design.
Table 1: Illustrative Thermal Stability of Momordica charantia Saponins in Solution
| Temperature | Exposure Time | Approximate Degradation |
| 4°C | 24 hours | < 5% |
| 25°C (Room Temp) | 24 hours | 10-20% |
| 37°C | 24 hours | 20-40% |
| 100°C | 10 minutes | > 50% |
This table is an illustrative summary based on qualitative data from studies on related compounds and is intended for guidance only.
Table 2: General Influence of pH on Triterpenoid Glycoside Stability
| pH Range | Expected Stability | Primary Degradation Pathway |
| 1-3 (Strongly Acidic) | Low | Acid-catalyzed hydrolysis of glycosidic bonds |
| 4-6 (Weakly Acidic) | Moderate to High | Slower hydrolysis |
| 7 (Neutral) | High | Generally stable |
| 8-10 (Weakly Basic) | Moderate | Base-catalyzed hydrolysis |
| >11 (Strongly Basic) | Low | Rapid hydrolysis and potential epimerization |
This table presents general trends for triterpenoid glycosides and may not be specific to this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate the test solution at a high temperature (e.g., 80°C) in a controlled oven for a specified time.
-
Photodegradation: Expose the test solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6] A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.
Protocol 3: Example of a Stability-Indicating HPLC Method
This method is based on published methods for related triterpenoid glycosides from Momordica charantia and may require optimization for this compound.[8][9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for this compound solution preparation and use.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. This compound | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Storage Time and Temperature on Antioxidants in Juice from Momordica charantia L. and Momordica charantia L. var. abbreviata Ser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, characterization and quantitative HPLC-DAD analysis of components of charantin from fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Momordicoside G Solubility for Cell Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively dissolving Momordicoside G for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
A: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1][2] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture applications, DMSO is the preferred starting solvent due to its miscibility with aqueous media at low concentrations.
Q2: My this compound powder is not fully dissolving in DMSO at room temperature. What can I do?
A: To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath to sonicate the mixture for a short period.[1][3] This combination of heat and mechanical agitation can significantly improve the dissolution of the compound.
Q3: How do I prepare a final working solution for my cell assay from a high-concentration DMSO stock?
A: A working solution is typically prepared by performing a serial dilution of the DMSO stock solution directly into your complete cell culture medium. It is critical to add the DMSO stock to the medium (not the other way around) and mix immediately and thoroughly to prevent the compound from precipitating. For very hydrophobic compounds, a multi-step protocol involving fetal bovine serum (FBS) may be necessary (see Protocol 2).
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A: The tolerance of cell lines to DMSO varies, but a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your assay) to ensure that the solvent itself does not affect cell viability or the experimental outcome. Some sensitive cell lines may require final DMSO concentrations below 0.1%.
Q5: How should I store my this compound stock solution?
A: It is recommended to prepare stock solutions and use them on the same day.[1] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for several months or at -80°C for up to six months.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the DMSO stock into cell culture medium. | 1. The concentration of this compound exceeds its solubility limit in the final aqueous solution. 2. The DMSO stock was added too quickly or without adequate mixing. 3. The temperature of the cell culture medium is too low. | 1. Lower the final concentration of this compound. 2. Add the DMSO stock dropwise to the medium while vortexing or stirring gently. 3. Use pre-warmed (37°C) cell culture medium for the dilution. 4. Try the serum-assisted dissolution method (Protocol 2).[4][5] |
| Observed cell toxicity or morphological changes in the vehicle control group. | 1. The final DMSO concentration is too high for your specific cell line. 2. The DMSO used is of poor quality or has degraded. | 1. Reduce the final DMSO concentration to below 0.1% if possible. This may require making a more concentrated initial stock. 2. Always use a high-purity, sterile-filtered, cell-culture grade DMSO. |
| Inconsistent or non-reproducible experimental results. | 1. Incomplete dissolution of this compound in the stock solution. 2. Precipitation of the compound in the final working solution over the course of the experiment. 3. Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | 1. Visually inspect the stock solution against a light source to ensure there are no visible particles before making dilutions. 2. Prepare fresh working solutions immediately before each experiment. 3. Aliquot the stock solution after the initial preparation to ensure consistency and stability.[3] |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble[1][2] | Recommended for preparing primary stock solutions for cell-based assays. |
| Acetone | Soluble[1] | Not typically used for cell culture applications due to high volatility and toxicity. |
| Chloroform | Soluble[1] | Not compatible with aqueous cell culture media. |
| Dichloromethane | Soluble[1] | Not compatible with aqueous cell culture media. |
| Ethyl Acetate | Soluble[1] | Not compatible with aqueous cell culture media. |
| Water | Poorly Soluble | As a glycoside, it is expected to have low aqueous solubility.[6] |
| Ethanol / Methanol | Slightly Soluble[6] | May be used, but DMSO generally provides higher solubility for stock solutions. |
Table 2: General Guidelines for Final Solvent Concentrations in Cell Assays
| Solvent | Recommended Max. Concentration | Critical Consideration |
| DMSO | ≤ 0.5% | Cell line dependent; always run a vehicle control. Aim for ≤ 0.1% for sensitive assays. |
| Ethanol | ≤ 0.5% | Can induce metabolic changes in some cells; use with caution. |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
This protocol is suitable for most applications where this compound exhibits adequate solubility.
-
Prepare Stock Solution: Dissolve this compound powder in pure, cell-culture grade DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Aid Dissolution (If Needed): If the compound does not dissolve completely, warm the vial to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes.[1][3] Visually confirm complete dissolution.
-
Store Stock Solution: If not for immediate use, dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
-
Prepare Working Solution: Pre-warm your complete cell culture medium to 37°C. Perform a serial dilution of the DMSO stock into the medium to achieve your desired final concentrations. Ensure the final DMSO concentration remains within a non-toxic range (e.g., <0.5%).
-
Mix Thoroughly: Immediately after adding the DMSO stock to the medium, mix well by vortexing or inverting the tube to prevent precipitation.
-
Treat Cells: Add the final working solution to your cell cultures promptly.
Protocol 2: Advanced Serum-Assisted Method for Poorly Soluble Batches
This three-step method can improve the solubility of highly hydrophobic compounds by utilizing the solubilizing properties of serum proteins.[4][5]
-
Prepare Initial DMSO Stock: Dissolve this compound in pure DMSO to a high concentration (e.g., 100x the concentration of the next step).
-
Intermediate Dilution in Serum: Pre-warm pure Fetal Bovine Serum (FBS) to ~50°C. Dilute the DMSO stock 10-fold into the pre-warmed FBS. For example, add 10 µL of a 100 mM DMSO stock to 90 µL of warm FBS to get a 10 mM solution. Keep this intermediate solution warm (~40°C).
-
Final Dilution in Medium: Perform the final dilution of the FBS-compound mixture into pre-warmed (37°C) cell culture medium to achieve the final desired concentration for your assay.
Visualizations
Experimental Workflow
Caption: Standard workflow for solubilizing this compound for cell assays.
Potential Signaling Pathway
Compounds from Momordica charantia, the source of this compound, are known to modulate key metabolic pathways. One of the most frequently cited mechanisms is the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.
Caption: Simplified diagram of the AMPK signaling pathway.
References
- 1. This compound | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound supplier | CAS No :81371-54-2 | AOBIOUS [aobious.com]
- 3. glpbio.com [glpbio.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
Technical Support Center: Optimization of Ultrahigh Pressure Extraction of Momordicosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of ultrahigh pressure extraction (UPE) of momordicosides from Momordica charantia (bitter melon). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during the extraction and analysis process.
Frequently Asked Questions (FAQs)
Q1: What is ultrahigh pressure extraction (UPE) and why is it beneficial for momordicoside extraction?
A1: Ultrahigh pressure extraction, also known as high hydrostatic pressure extraction (HHPE), is a novel technique that utilizes high pressure (typically 100-600 MPa) to enhance the extraction of bioactive compounds from plant materials. For momordicosides, UPE offers several advantages over conventional methods like heat reflux or Soxhlet extraction, including:
-
Increased Efficiency: UPE can significantly shorten extraction times and increase the yield of momordicosides.
-
Reduced Thermal Degradation: As UPE is often conducted at or near room temperature, it minimizes the degradation of heat-sensitive compounds like momordicosides.
-
Improved Purity: The high pressure can lead to fewer impurities in the final extract.
-
Green Technology: UPE typically uses less solvent and energy compared to traditional methods.
Q2: What are the key parameters to optimize for UPE of momordicosides?
A2: The primary parameters that influence the efficiency of momordicoside extraction using UPE are:
-
Extraction Pressure: The applied pressure is a critical factor.
-
Extraction Time: The duration of the pressure application.
-
Ethanol Concentration: The percentage of ethanol in the extraction solvent.
-
Solvent-to-Sample Ratio: The volume of solvent used relative to the amount of plant material.
Q3: What is a typical yield of momordicosides that can be expected with optimized UPE?
A3: Under optimized conditions, the yield of total momordicosides can be significant. For example, one study reported a maximum yield of 3.270 g of Rg1 equivalents per 100 g of dry bitter melon weight. Another study achieved an extraction amount of 127.890 mg/g of total saponins.[1] Yields will vary depending on the specific plant material, its preparation, and the precise UPE parameters used.
Q4: How does UPE affect the plant cell structure to enhance extraction?
A4: High pressure causes physical stress on the plant cells. This leads to the disruption of cell walls and membranes, increasing their permeability.[2][3][4] The increased permeability allows the solvent to penetrate the cell matrix more effectively and facilitates the diffusion of intracellular components, such as momordicosides, into the solvent.[2][4]
Troubleshooting Guides
This section addresses common problems that may arise during the UPE of momordicosides and their subsequent analysis.
UPE Process Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Momordicoside Yield | Suboptimal UPE Parameters: Incorrect pressure, time, ethanol concentration, or solvent-to-sample ratio. | Refer to the Optimized UPE Parameters for Momordicosides table below and adjust your experimental conditions accordingly. Systematically vary one parameter at a time to identify the optimum for your specific sample. |
| Inadequate Sample Preparation: Particle size of the bitter melon powder is too large. | Grind the dried bitter melon to a fine powder to increase the surface area for extraction. | |
| Insufficient Cell Disruption: The applied pressure may not be high enough to effectively disrupt the plant cell walls. | Gradually increase the extraction pressure within the recommended range (e.g., 400-510 MPa). | |
| Decreasing Yield at Very High Pressures | Cell Structure Compaction: Excessive pressure can cause the cell structure to become too compact, which may hinder the release of momordicosides. | Reduce the extraction pressure to the optimal range. Studies have shown that pressures exceeding 500 MPa can sometimes lead to a decrease in saponin yield. |
| Inconsistent Results Between Batches | Variability in Plant Material: Differences in the source, age, or drying process of the bitter melon. | Use a homogenized batch of plant material for all experiments. If using different batches, characterize each one for its initial momordicoside content. |
| Fluctuations in UPE System Performance: Inconsistent pressure application or temperature control. | Ensure your UPE system is properly calibrated and maintained. Monitor and record the pressure and temperature profiles for each run. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution or No Peaks | Incorrect Mobile Phase Composition: The solvent gradient or isocratic mixture is not suitable for separating momordicosides. | Refer to the HPLC Protocol for Momordicoside Analysis below. Ensure the mobile phase components are of HPLC grade and are correctly proportioned. |
| Inappropriate Column: The stationary phase of the HPLC column is not providing adequate retention and separation. | A C18 column is commonly used and effective for momordicoside analysis. Ensure your column is in good condition. | |
| Detector Wavelength Not Optimal: Momordicosides may not have strong UV absorbance at the selected wavelength. | The optimal UV detection wavelength for momordicosides is typically in the low range, around 203-208 nm. Some saponins lack strong chromophores, making detection challenging. | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Basic functional groups in momordicosides can interact with residual silanol groups on the silica-based column, causing tailing.[5][6] | Lower the pH of the mobile phase (e.g., by adding a small amount of acid like formic or acetic acid) to protonate the silanol groups and reduce these interactions.[5] |
| Column Overload: Injecting too concentrated a sample.[7] | Dilute your sample and re-inject. | |
| Column Void or Blocked Frit: A physical problem with the column.[5][7] | Reverse-flush the column or replace it if the problem persists. | |
| Peak Splitting or Shoulders | Co-elution of Similar Compounds: Your extract may contain multiple momordicoside isomers or other compounds with very similar retention times.[7][8] | Optimize the mobile phase gradient to improve separation. Inject a smaller sample volume to see if the peaks resolve.[7] |
| Sample Solvent Incompatibility: The solvent used to dissolve the extract is too different from the mobile phase.[9] | Dissolve the sample in the initial mobile phase composition. | |
| Blocked Inlet Frit: Particulates from the sample are blocking the column inlet.[8] | Filter your samples before injection. If the problem occurs, the frit may need cleaning or replacement.[8] |
Data Presentation
Table 1: Optimized UPE Parameters for Momordicosides from Literature
| Parameter | Study 1 | Study 2 |
| Extraction Pressure | 423.1 MPa | 510 MPa |
| Extraction Time | 7.0 min | 8 min |
| Ethanol Concentration | 70.0% (V/V) | 68% |
| Solvent to Sample Ratio | 45.3 : 1 mL/g | 35 : 1 |
| Reported Yield | 3.270 g Rg1 equivalents /100 g dry weight | 127.890 mg/g total saponins |
Note: These values serve as a starting point for optimization. The optimal conditions may vary depending on the specific equipment and raw material.
Experimental Protocols
Ultrahigh Pressure Extraction (UPE) of Momordicosides
-
Sample Preparation:
-
Dry the fresh bitter melon fruits to a constant weight.
-
Grind the dried fruit into a fine powder.
-
-
Extraction:
-
Weigh a specific amount of the bitter melon powder and place it in the UPE vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at the desired solvent-to-sample ratio.
-
Seal the vessel and place it in the UPE system.
-
Pressurize the system to the target pressure (e.g., 450 MPa) and hold for the specified time (e.g., 7 minutes).
-
Depressurize the system and collect the extract.
-
-
Post-Extraction Processing:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous solution can be used for further purification or analysis.
-
HPLC Protocol for Momordicoside Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water (or a buffer like potassium dihydrogen phosphate). A common starting point is a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.[7]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the dried momordicoside extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a known standard of a specific momordicoside (e.g., momordicoside L).
-
Calculate the concentration of momordicosides in the sample by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of momordicosides.
References
- 1. dyhydromatics.com [dyhydromatics.com]
- 2. High-pressure assisted extraction of bioactive compounds from industrial fermented fig by-product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Hydrostatic Pressure to Increase the Biosynthesis and Extraction of Phenolic Compounds in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. Peak splitting and tailing - Chromatography Forum [chromforum.org]
Technical Support Center: Momordicoside G In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo studies involving Momordicoside G.
Section 1: Compound Sourcing and Quality Control
Variability often begins with the compound itself. Ensuring the quality and consistency of your this compound is the first critical step.
FAQs & Troubleshooting
Q1: We are observing significant differences in efficacy between two lots of this compound from the same supplier. What could be the cause?
A1: The most likely cause is batch-to-batch variability in purity and the presence of impurities. This compound is a natural product isolated from Momordica charantia (bitter melon), and its composition can vary based on the plant's genotype and growing conditions[1][2].
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA): Always procure this compound from a reputable supplier that provides a detailed CoA for each batch[3].
-
Verify Purity: The CoA should confirm a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC)[4].
-
Confirm Identity: The identity of the compound should be confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[3][5].
-
Perform In-House QC: If variability persists, consider performing your own analytical validation on incoming batches to ensure consistency.
Section 2: Formulation and Administration
Due to its chemical properties, this compound can be challenging to formulate for in vivo studies, representing a major source of variability.
FAQs & Troubleshooting
Q2: Our this compound formulation is precipitating upon administration. How can we improve its solubility for in vivo use?
A2: this compound is a triterpenoid glycoside with low water solubility[3][6]. A multi-component vehicle system is often required to achieve a stable solution or suspension for administration.
Troubleshooting Steps:
-
Select an Appropriate Solvent System: Avoid using only aqueous solutions. Common formulations for poorly soluble compounds involve a combination of solvents and surfactants[6].
-
Follow a Validated Protocol: Use a stepwise approach to dissolve the compound, ensuring each component is fully mixed before adding the next. See the protocol below for a recommended formulation method.
-
Prepare Fresh Formulations: Due to potential stability issues, it is best practice to prepare formulations fresh on the day of dosing. If storage is necessary, conduct stability tests under your specific storage conditions (e.g., pH, temperature)[7].
Experimental Protocol: In Vivo Formulation Preparation
This protocol is adapted from methods used for similar poorly water-soluble compounds[6].
Objective: To prepare a 5 mg/mL this compound solution for intraperitoneal (IP) injection.
Materials:
-
This compound (purity > 98%)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly until the solution is clear.
-
Add Tween 80 to a final concentration of 5% of the total volume. Mix until the solution is clear.
-
Finally, add sterile saline to make up the remaining 45% of the total volume. Mix thoroughly.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Table 1: Example Formulation Vehicle Compositions [6]
| Formulation Type | Component 1 | Component 2 | Component 3 | Component 4 | Primary Use |
| Injection 1 | 10% DMSO | 5% Tween 80 | 85% Saline | - | IV/IP |
| Injection 2 | 10% DMSO | 40% PEG300 | 5% Tween 80 | 45% Saline | IP/SC |
| Injection 3 | 10% DMSO | 90% Corn Oil | - | - | SC/IM |
| Oral Gavage | 0.5% CMC-Na | 99.5% ddH₂O | - | - | PO |
Q3: We see high variability and low efficacy after oral gavage (PO) administration compared to intraperitoneal (IP) injection. Why?
A3: This is a common finding for cucurbitane-type triterpenoids. The difference is likely due to low oral bioavailability, rapid metabolism, and interactions with the gut microbiota[8][9]. Studies on the related compound momordicine-I showed a maximum plasma concentration (Cmax) that was 36 times lower after oral administration compared to IP injection[8].
Troubleshooting Steps:
-
Re-evaluate the Route of Administration: For initial efficacy and mechanistic studies, IP injection may provide more consistent exposure.
-
Characterize Pharmacokinetics (PK): If the oral route is necessary for your model, perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help in selecting an appropriate dose and sampling time.
-
Consider Gut Microbiota: The gut microbiome can metabolize this compound, affecting its availability and activity[10][11][12]. Be aware that diet, antibiotic use, and the source of the animals can alter the gut microbiota and influence results.
Logical Workflow for Administration Route Selection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Momordicoside F1 | Saccharides | 81348-81-4 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The gut microbiota confers the lipid-lowering effect of bitter melon (Momordica charantia L.) In high-fat diet (HFD)-Induced hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of bitter melon (Momordica charantia L.) on the gut microbiota in high fat diet and low dose streptozocin-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Momordicoside G Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results for Momordicoside G analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent measurement important?
A1: this compound is a cucurbitane-type triterpenoid glycoside found in the plant Momordica charantia (bitter melon).[1][2] It is a bioactive component being investigated for its therapeutic properties, including the regulation of macrophage phenotypes to aid in lung injury repair and prevent inflammation-associated carcinoma lesions.[1][2] Consistent and accurate quantification is crucial for standardizing extracts, ensuring dose-dependent efficacy in pharmacological studies, and for overall quality control of raw materials and finished products.[3]
Q2: Which extraction method is optimal for obtaining this compound?
A2: The optimal extraction method can depend on the desired yield and efficiency. Ultrasound-assisted extraction (UAE) has been shown to be more efficient than conventional methods like Soxhlet extraction for related compounds.[4] Methanolic or ethanolic solutions (typically around 70-80%) are commonly used solvents for extracting triterpenoid saponins from Momordica charantia.[4][5]
Q3: What are the typical storage conditions for a this compound standard and prepared samples?
A3: For long-term storage, a pure this compound standard should be kept at -20°C in a desiccated environment. For short-term storage, 0°C is suitable. Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to two weeks.[5] To avoid degradation, it is recommended to prepare and use solutions on the same day.[5] Extracted samples should also be stored at low temperatures and protected from light to minimize degradation of phytochemicals.
Q4: What type of HPLC column is recommended for this compound analysis?
A4: A reversed-phase C18 column is the most common and effective choice for the separation of cucurbitane-type triterpenoids from Momordica charantia extracts.[6][7][8] Column dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are frequently cited for providing good resolution.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Peak | 1. Inefficient Extraction: Solvent polarity may be incorrect, or extraction time/temperature may be insufficient. 2. Compound Degradation: Exposure to high temperatures, extreme pH, or light during processing or storage. 3. Improper Sample Preparation: Incomplete dissolution of the extract or presence of particulates. 4. Incorrect HPLC Wavelength: The UV detector is not set to the optimal wavelength for this compound. | 1. Optimize extraction parameters. Consider using 70-80% methanol or ethanol with ultrasound assistance.[4][5] 2. Process samples at moderate temperatures (e.g., below 50°C for evaporation). Store extracts and standards at -20°C and protect from light. 3. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Filter all samples through a 0.45 µm syringe filter before injection. 4. While a specific λmax for this compound is not widely published, related cucurbitane triterpenoids are detected at low UV wavelengths, typically between 203-210 nm. Perform a PDA/DAD scan to determine the optimal wavelength. |
| Inconsistent Peak Areas / Poor Reproducibility | 1. Injector Variability: Inconsistent injection volumes. 2. Sample Instability: Degradation of this compound in the autosampler vials. 3. Column Fouling: Buildup of matrix components on the column. 4. Fluctuating Mobile Phase Composition: Improper mixing or outgassing of solvents. | 1. Ensure the injector is properly maintained and calibrated. Check for air bubbles in the sample syringe. 2. Use a temperature-controlled autosampler if possible. Limit the time samples sit on the autosampler before injection. 3. Implement a column washing protocol after each analytical run. Use a guard column to protect the analytical column. 4. Ensure mobile phase solvents are freshly prepared and adequately degassed. Use an inline degasser if available. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the sample. 2. Mismatched Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. 3. Column Degradation: Loss of stationary phase or creation of active sites on the silica. | 1. Dilute the sample and reinject. 2. Dissolve the sample in the initial mobile phase composition whenever possible. 3. Replace the column. Consider a column with end-capping for better peak shape with saponins. |
| Shifting Retention Times | 1. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component. 2. Fluctuations in Column Temperature: Inconsistent ambient temperature or malfunctioning column oven. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare fresh mobile phase. Ensure solvent bottle caps are sealed to prevent evaporation. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for at least 30 minutes or until a stable baseline is achieved before starting the analytical run. |
Data Presentation
Quantitative data for this compound across different cultivars and extraction conditions is not widely available in the literature. However, the following table presents representative data for total saponin/terpenoid content from Momordica charantia, which provides a general indication of the expected concentration range for this class of compounds.
| Parameter | Value | Source |
| Total Saponin Content (Fruit) | 0.6385% | Phytochemical Test of Bitter Melon[9] |
| Total Terpenoid Content (Fruit) | 0.5317% | Phytochemical Test of Bitter Melon[9] |
| Total Alkaloid Content (Fruit) | 0.232% | Phytochemical Test of Bitter Melon[9] |
| Charantin Yield (UAE) | 3.12 ± 0.14 mg/g | Optimization of ultrasound-assisted extraction[4] |
| Charantin Yield (Soxhlet) | ~1.14 mg/g | Optimization of ultrasound-assisted extraction[4] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods optimized for related triterpenoids in Momordica charantia.[4]
-
Sample Preparation: Wash fresh, unripe Momordica charantia fruits, cut them into small pieces, and dry in an oven at 45-50°C until brittle. Pulverize the dried sample into a fine powder.
-
Extraction:
-
Weigh 10 g of the dried fruit powder into a conical flask.
-
Add 260 mL of 80% methanol-water (v/v) to achieve a solid-to-solvent ratio of 1:26 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at 200 W for 120 minutes at a controlled temperature of 46°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting viscous residue to a constant weight.
-
-
Storage: Store the dried crude extract in a desiccator at -20°C until HPLC analysis.
Protocol for HPLC-UV Analysis of this compound
This is a proposed method based on validated protocols for similar cucurbitane-type triterpenoids.[3][6][7] Method validation (linearity, precision, accuracy, LOD, LOQ) is required before routine use.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Perform serial dilutions to create a calibration curve with at least five concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-5 min: 30% A
-
5-25 min: 30% to 70% A (linear gradient)
-
25-30 min: 70% A
-
30-35 min: 70% to 30% A (linear gradient)
-
35-45 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the sample extract by interpolating its peak area from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Signaling Pathway of this compound in Macrophages
Caption: this compound's regulation of macrophage polarization.
References
- 1. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and quantitative HPLC-DAD analysis of components of charantin from fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot Air-Assisted Radio Frequency (HARF) Drying on Wild Bitter Gourd Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. idosi.org [idosi.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Momordicoside G Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and manage contamination in cell culture studies involving Momordicoside G.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in cell culture?
This compound is a bioactive triterpenoid glycoside isolated from the plant Momordica charantia (bitter melon).[1][2] In cell culture studies, it is investigated for various potential therapeutic properties. For example, it has been shown to regulate macrophage phenotypes, which may be beneficial in repairing lung injury and preventing carcinoma lesions.[1] It can be dissolved in solvents like DMSO, chloroform, and acetone for experimental use.[2]
2. What are the common types of contamination I might encounter in my this compound cell culture experiments?
Contamination in cell culture can be broadly categorized into two types:
-
Biological Contamination: This is the most common and includes bacteria, fungi (yeasts and molds), mycoplasma, and viruses.[3] These living organisms can quickly overgrow your cell cultures, altering their metabolism and viability.[4]
-
Chemical Contamination: This involves non-living substances that can be toxic to cells. Sources include impurities in media, serum, water, endotoxins from bacteria, and residues from detergents or plastics.[3][5]
3. How can I prepare my this compound stock solution to minimize contamination risk?
Since this compound is a plant-derived compound, preparing a sterile stock solution is a critical step.
-
Solvent Selection: Use sterile, high-purity solvents such as DMSO or ethanol for reconstitution.[2]
-
Sterile Filtration: After dissolving the this compound powder, sterilize the stock solution by passing it through a 0.1 µm or 0.22 µm syringe filter into a sterile container.[6] The 0.1 µm filter is more effective at removing smaller bacteria like mycoplasma.
-
Aliquoting: Store the sterile stock solution in small, single-use aliquots at -20°C or lower to avoid repeated freeze-thaw cycles and minimize the chances of contaminating the entire stock.
4. Can this compound itself be a source of contamination?
Yes, as a plant-derived extract, it can potentially introduce contaminants. A primary concern is endotoxin (lipopolysaccharide or LPS), a component of the outer membrane of Gram-negative bacteria.[7][8] Endotoxins can significantly impact cell growth and function, even at low concentrations.[8] It is advisable to test your this compound solution for endotoxin levels, especially when working with sensitive cell types like macrophages.[8][9]
5. How often should I test my cell cultures for mycoplasma?
Mycoplasma is a common and insidious contaminant because it often doesn't cause visible turbidity in the culture medium.[4] It is recommended to test your cultures for mycoplasma regularly, for instance, every 1-2 months.[4] Additionally, you should test all new cell lines upon arrival, before and after cryopreservation, and if you observe any unexplained changes in cell morphology or growth.[10]
Troubleshooting Guides
Guide 1: Microbial Contamination (Bacteria, Yeast, Fungi)
Problem: I see signs of microbial contamination in my cell culture after treating with this compound.
| Symptom | Potential Cause & Contaminant | Immediate Action | Prevention |
| Sudden turbidity, yellowing of media (acidic pH shift) | Bacterial Contamination | 1. Immediately discard the contaminated culture to prevent spreading.[11] 2. Decontaminate the biosafety cabinet and incubator thoroughly.[11] | - Strictly follow aseptic techniques. - Ensure all media, reagents, and the this compound stock solution are sterile-filtered. - Regularly clean and maintain lab equipment.[11] |
| Visible filamentous structures, white or colored spots on the surface | Fungal (Mold) Contamination | 1. Discard the contaminated culture immediately. 2. Check surrounding cultures for signs of contamination. 3. Decontaminate the entire work area. | - Filter air in the laboratory. - Avoid storing cardboard or other cellulose products in the culture lab.[12] - Maintain a regular cleaning schedule for incubators and water baths.[10] |
| Slight turbidity, media may become yellowish, small budding particles visible under microscope | Yeast Contamination | 1. Discard the culture. 2. Decontaminate work surfaces and equipment. | - Ensure proper aseptic technique, especially when handling media and supplements. - Regularly clean incubators.[12] |
Guide 2: Mycoplasma Contamination
Problem: My cells are growing slower than usual and show signs of stress, but the media is clear.
This is a classic sign of mycoplasma contamination. Mycoplasmas are small bacteria without a cell wall, making them resistant to common antibiotics like penicillin.[4]
Detection Methods
| Method | Description | Advantages | Disadvantages |
| PCR Test | Amplifies mycoplasma DNA for detection. | Highly sensitive, rapid, and reliable. | Can be prone to false positives from dead mycoplasma DNA or contamination of reagents. |
| DNA Staining (e.g., DAPI, Hoechst) | Stains the DNA of both the cell nuclei and any present mycoplasma, which appear as small fluorescent dots in the cytoplasm. | Simple, relatively fast, and can be done with a fluorescence microscope. | Less sensitive than PCR; interpretation can be subjective. |
| Mycoplasma Culture | Inoculating a sample onto a specific agar to grow mycoplasma colonies. | Considered the "gold standard" for detection. | Time-consuming (can take up to a month for results). |
Elimination Strategy
If your cultures test positive and are irreplaceable, you can attempt to eliminate the mycoplasma using specific antibiotics like fluoroquinolones, tetracyclines, or macrolides.[10] However, the success rate varies, and it is often best to discard the contaminated cells and start with a fresh, uncontaminated stock.[10]
Guide 3: Chemical Contamination (Endotoxins)
Problem: My cells, particularly immune cells like macrophages, are showing an unexpected inflammatory response after treatment with this compound.
Plant-derived compounds can sometimes be contaminated with endotoxins.[13] Endotoxins can trigger strong immune responses in cells.[8]
Troubleshooting Steps
-
Quantify Endotoxin Levels: Use a Limulus Amebocyte Lysate (LAL) assay to measure the endotoxin concentration in your this compound stock solution.[5]
-
Assess Interference: Be aware that some plant extracts, particularly those rich in polyphenols, can interfere with the LAL test.[7][13]
-
Endotoxin Removal: If endotoxin levels are high, consider methods for removal, such as affinity chromatography or Triton X-114 phase separation.[9]
-
Source Material: Whenever possible, obtain this compound from a reputable supplier that provides information on purity and endotoxin testing.
Experimental Protocols & Workflows
Protocol 1: Aseptic Handling of this compound
-
Work within a certified Class II Biological Safety Cabinet (BSC).
-
Disinfect the BSC surfaces with 70% ethanol before and after use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat and sterile gloves.
-
Reconstitute the this compound powder in a sterile, high-purity solvent.
-
Sterilize the resulting stock solution using a 0.1 µm sterile syringe filter.
-
Dispense the sterile solution into single-use, sterile cryovials.
-
Label vials clearly and store them at -20°C or -80°C.
-
When preparing working solutions, use sterile pipettes and tubes, and add the this compound solution to the cell culture medium inside the BSC.
Workflow for Investigating Suspected Contamination
Caption: Troubleshooting workflow for identifying and addressing cell culture contamination.
Signaling Pathway of Contaminant Effects
While this compound has specific cellular targets, common contaminants interfere with fundamental cellular processes. The diagram below illustrates a generalized pathway of how bacterial endotoxin (LPS) can disrupt normal cell signaling, a critical consideration when using plant-derived compounds.
References
- 1. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. genscript.com [genscript.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. corning.com [corning.com]
- 13. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library [jstage.jst.go.jp]
Validation & Comparative
Momordicoside G: A Comparative Analysis of Its Anti-Diabetic Prowess
In the landscape of natural compounds investigated for anti-diabetic properties, cucurbitane-type triterpenoids from Momordica charantia (bitter melon), known as momordicosides, have emerged as significant candidates. Among these, Momordicoside G has demonstrated notable activity. This guide provides a detailed comparison of the anti-diabetic efficacy of this compound against other momordicosides, supported by experimental data, to aid researchers and drug development professionals in their evaluation.
Comparative Analysis of Anti-Diabetic Activity
The primary mechanisms through which momordicosides exert their anti-diabetic effects include the inhibition of carbohydrate-hydrolyzing enzymes (α-amylase and α-glucosidase), enhancement of glucose uptake in peripheral tissues, and stimulation of insulin secretion.
Inhibition of Carbohydrate-Hydrolyzing Enzymes
Delaying carbohydrate digestion by inhibiting α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. This compound has shown potent inhibitory activity against α-amylase, outperforming several other momordicosides in direct comparative studies.
Table 1: Comparative Inhibition of α-Amylase by Momordicosides
| Compound | Concentration | % Inhibition | Reference |
| This compound | 0.87 mM | 70.5% | [1][2] |
| Momordicoside A | 0.87 mM | 68.0 - 76.6% | [3] |
| Momordicoside I | 0.87 mM | 64.2% | [1] |
| Momordicoside K | 0.87 mM | 69.0% | [1] |
| Momordicoside L | 0.87 mM | 68.0 - 77.0% | [1][3] |
| Acarbose (Control) | 0.13 mM | ~70% | [3] |
Note: 0.87 mM is approximately 870 µg/mL.
In α-glucosidase inhibition, while several momordicosides show activity, Karaviloside VIII demonstrated the highest efficacy in one study. This compound exhibits moderate activity.[3]
Table 2: Comparative Inhibition of α-Glucosidase by Momordicosides
| Compound | Concentration | % Inhibition | Reference |
| This compound | 1.33 mM | 48.5% | [1] |
| Momordicoside A | 1.33 mM | 33.5% | [3] |
| Momordicoside I | 1.33 mM | 35.1% | [1] |
| Momordicoside K | 1.33 mM | 47.5% | [1] |
| Momordicoside L | 1.33 mM | 23.7% | [3] |
| Momordicoside M | 50 µM | 18.6% | [2] |
| Karaviloside VIII | 1.33 mM | 56.5% | [3] |
| Acarbose (Control) | 1.33 mM | ~90-100% | [3] |
Enhancement of Glucose Uptake
Stimulation of Insulin Secretion
Several momordicosides and related compounds have been found to stimulate insulin secretion from pancreatic β-cells. Studies using MIN6 β-cells have shown that momordicine II and kuguaglycoside G significantly increase insulin release.[5] Another compound, momordicoside K, also demonstrated a positive effect on insulin secretion.[1]
Table 3: Effect of Momordicosides on Insulin Secretion in MIN6 β-Cells
| Compound | Concentration | Activity | Reference |
| Momordicine II | 10 & 25 µg/mL | Significantly stimulated insulin secretion | [5] |
| Kuguaglycoside G | 10 & 25 µg/mL | Significantly stimulated insulin secretion | [5] |
| Momordicoside K | 10 µM | 40% increase in insulin secretion | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of α-amylase, which breaks down starch into smaller sugars.
-
Enzyme and Substrate: Porcine pancreatic α-amylase (Type VI-B) and starch solution (1% w/v) in a phosphate buffer (pH 6.9).
-
Procedure: A solution of α-amylase is pre-incubated with the test compound (e.g., this compound dissolved in DMSO) for 10 minutes at 37°C.
-
The starch solution is then added to initiate the enzymatic reaction, and the mixture is incubated for a further 15 minutes at 37°C.
-
The reaction is terminated by adding dinitrosalicylic acid (DNS) color reagent.
-
The mixture is heated in a boiling water bath for 5 minutes to allow for color development.
-
After cooling to room temperature, the absorbance is measured at 540 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor). Acarbose is typically used as a positive control.[3][6]
α-Glucosidase Inhibition Assay
This assay determines a compound's ability to inhibit α-glucosidase, an enzyme that hydrolyzes disaccharides into glucose in the small intestine.
-
Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in a phosphate buffer (pH 6.8).
-
Procedure: The test compound is pre-incubated with the α-glucosidase solution for 10 minutes at 37°C.
-
The reaction is started by adding the pNPG substrate.
-
The mixture is incubated for 20 minutes at 37°C.
-
The reaction is stopped by adding a sodium carbonate (Na₂CO₃) solution.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
The inhibitory activity is calculated as a percentage relative to a control without the inhibitor. Acarbose serves as the positive control.[3]
Glucose Uptake Assay in C2C12 Myotubes
This cell-based assay measures the uptake of glucose into muscle cells, a critical process for maintaining blood glucose homeostasis.
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Procedure: Differentiated myotubes are serum-starved for several hours.
-
The cells are then pre-treated with the test momordicoside or a control vehicle for a specified duration.
-
A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells and incubated for 30-60 minutes.
-
The incubation is stopped, and the cells are washed with ice-cold PBS to remove any extracellular 2-NBDG.
-
The fluorescence intensity inside the cells, which is proportional to the amount of glucose taken up, is measured using a fluorescence microplate reader or flow cytometer.
-
Insulin is often used as a positive control to stimulate glucose uptake.[7][8]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental processes involved in this research.
Caption: Mechanism of action for momordicosides in inhibiting carbohydrate digestion.
Caption: Key signaling pathways for glucose uptake activated by momordicosides.
Caption: Generalized experimental workflow for in vitro enzyme inhibition assays.
Conclusion
The available data indicates that this compound is a particularly potent inhibitor of α-amylase, a key enzyme in carbohydrate digestion. Its activity is comparable to, and in some cases superior to, other tested momordicosides. While its effect on α-glucosidase is moderate, its strong performance against α-amylase positions it as a compound of significant interest for controlling postprandial hyperglycemia. Further research, especially direct comparative studies on glucose uptake in cell lines and in vivo animal models, is necessary to fully elucidate its anti-diabetic potential relative to other promising momordicosides. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers pursuing the development of novel anti-diabetic agents from Momordica charantia.
References
- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinkiagri.or.jp [kinkiagri.or.jp]
- 6. In vitro alpha-amylase inhibition and in vivo antioxidant potential of Momordica dioica seeds in streptozotocin-induced oxidative stress in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuregulin-1β increases glucose uptake and promotes GLUT4 translocation in palmitate-treated C2C12 myotubes by activating PI3K/AKT signaling pathway [frontiersin.org]
A Comparative Analysis of Momordicoside G and Metformin in Diabetes Models
A comprehensive review of the anti-diabetic properties of the natural compound Momordicoside G and the first-line pharmaceutical, metformin, in preclinical diabetes models.
This guide provides a detailed comparative analysis of this compound, a key bioactive triterpenoid from Momordica charantia (bitter melon), and metformin, the most widely prescribed oral hypoglycemic agent for type 2 diabetes. The following sections present a side-by-side comparison of their efficacy in various diabetes models, supported by experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the anti-diabetic effects of this compound and metformin from various in vitro and in vivo studies.
| Parameter | This compound | Metformin | Reference |
| α-Glucosidase Inhibition (IC50) | Strong inhibitory effect reported.[1] | Generally considered to have weak or no direct inhibitory effect on α-glucosidase. | [2] |
| α-Amylase Inhibition (IC50) | Strong inhibitory effect reported, with one study noting an IC50 of 48 µg/ml for a methanolic extract of Momordica dioica seeds.[3] | Weak inhibitory activity.[2] | |
| Glucose Uptake in Adipocytes/Myotubes | Stimulates glucose uptake in 3T3-L1 adipocytes and L6 myotubes. | Increases glucose uptake in various cell lines including 3T3-L1 adipocytes.[4] | |
| AMPK Activation | Activates AMP-activated protein kinase (AMPK).[5] | A well-established activator of AMPK. | |
| GLUT4 Translocation | Promotes GLUT4 translocation to the cell membrane.[6] | Stimulates GLUT4 translocation.[4][7] |
| In Vivo Model | Compound | Dose | Effect on Blood Glucose | Reference |
| Streptozotocin-induced diabetic mice | Momordica charantia saponins (MCS) | 200 mg/kg | 49.65% reduction in fasting blood glucose after 4 weeks. | [8] |
| Streptozotocin-induced diabetic mice | Metformin | - | 41.29% reduction in fasting blood glucose after 4 weeks. | [8] |
| High-fat diet and streptozotocin-induced diabetic rats | Metformin | - | Significant decrease in fasting blood glucose from the third week onwards. | [9] |
| KK-Ay diabetic mice | Momordica charantia water extract | - | Significant reduction after 3 weeks of oral administration. | [10] |
| Fructose-fed rats | Momordica charantia extract | - | Ameliorated fructose diet-induced hyperglycemia. | [4] |
| High-fat diet-fed obese C57BL/6J mice | Metformin | 60, 200, or 400 mg/kg | Dose-dependent improvement of glucose tolerance during an oral glucose tolerance test. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound or metformin) and a positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
96-well microplate reader
Procedure:
-
Prepare a solution of the α-glucosidase enzyme in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations, followed by the enzyme solution.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).[12]
-
Initiate the reaction by adding the pNPG substrate to each well.[12]
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[12]
-
Stop the reaction by adding sodium carbonate.[12]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[12]
-
The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme) is determined by plotting the percentage of inhibition against the inhibitor concentration.[13]
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of a compound to stimulate the uptake of glucose into fat cells.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for differentiation
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 6-NBDG)
-
Krebs-Ringer phosphate buffer (KRP)
-
Test compounds (this compound or metformin) and insulin as a positive control
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.[14]
-
Serum-starve the differentiated adipocytes for a few hours before the assay.[14]
-
Treat the cells with the test compounds or insulin at various concentrations in KRP buffer for a specified time.
-
Add 2-deoxy-D-[3H]glucose or a fluorescent glucose analog to the cells and incubate for a short period (e.g., 5-10 minutes) to allow for glucose uptake.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated labeled glucose.
-
Lyse the cells to release the intracellular contents.
-
For radioactive assays, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent assays, measure the fluorescence using a plate reader.
-
The amount of glucose uptake is proportional to the measured radioactivity or fluorescence.
Western Blot Analysis for AMPK Phosphorylation
This technique is used to detect the activation of AMPK by measuring its phosphorylation status.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with the test compounds.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.[15]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody against phosphorylated AMPKα (p-AMPKα) overnight at 4°C.[15]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[15]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for the total amount of AMPK, strip the membrane and re-probe with an antibody against total AMPKα.
-
Quantify the band intensities to determine the ratio of p-AMPKα to total AMPKα.[16]
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This is a widely used animal model to induce a state of hyperglycemia resembling type 1 or type 2 diabetes.
Materials:
-
Mice (e.g., C57BL/6J)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
High-fat diet (for type 2 diabetes model)
-
Glucometer and glucose test strips
Procedure:
-
For Type 1 Diabetes Model: A single high dose of STZ (e.g., 150-200 mg/kg body weight) is dissolved in cold citrate buffer and administered via intraperitoneal (IP) injection.[17][18]
-
For Type 2 Diabetes Model: Mice are often fed a high-fat diet for several weeks to induce insulin resistance. This is followed by a single low dose or multiple low doses of STZ (e.g., 30-50 mg/kg) to induce partial beta-cell damage.[18]
-
Blood glucose levels are monitored regularly from the tail vein using a glucometer.
-
Mice with fasting blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered diabetic and are used for subsequent experiments.[19]
-
The diabetic mice are then treated with the test compounds (this compound or metformin) or a vehicle control, and the effects on blood glucose levels and other metabolic parameters are assessed over time.
Signaling Pathways and Mechanisms of Action
Both this compound and metformin exert their anti-diabetic effects through the modulation of key signaling pathways involved in glucose homeostasis.
This compound Signaling Pathway
This compound primarily acts by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[5] Activated AMPK, in turn, promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues.[6] This leads to an increased uptake of glucose from the bloodstream into these cells, thereby lowering blood glucose levels. Additionally, this compound has been shown to inhibit digestive enzymes such as α-glucosidase and α-amylase, which delays carbohydrate digestion and absorption in the gut.[1]
Caption: Signaling pathway of this compound.
Metformin Signaling Pathway
Metformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I in hepatocytes. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which allosterically activates AMPK.[20] Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis and stimulating fatty acid oxidation. A key anti-hyperglycemic effect of metformin is the AMPK-mediated inhibition of hepatic gluconeogenesis (glucose production in the liver).[17] In peripheral tissues like muscle, metformin also promotes glucose uptake through AMPK-dependent GLUT4 translocation.[4][7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jrmds.in [jrmds.in]
- 3. In vitro alpha-amylase inhibition and in vivo antioxidant potential of Momordica dioica seeds in streptozotocin-induced oxidative stress in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoglycemic activity of the fruit of the Momordica charantia in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 19. ndineuroscience.com [ndineuroscience.com]
- 20. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of Bioactive Compounds from Momordica charantia in Xenograft Models: A Comparative Guide
In the landscape of oncological research, natural compounds are a focal point for the discovery of novel therapeutic agents. Among these, constituents of Momordica charantia, commonly known as bitter melon, have garnered significant attention for their potential anti-cancer properties. This guide provides a comparative analysis of the anti-cancer effects of Momordicine-I, a key bioactive cucurbitane-type triterpene glycoside from bitter melon, and the broader bitter melon extract (BME) in preclinical xenograft models. While direct xenograft studies on Momordicoside G are not extensively documented in the available literature, the data on the closely related compound Momordicine-I offers valuable insights into the therapeutic potential of this class of molecules.
Comparative Efficacy in Xenograft Models
The anti-tumor effects of Momordicine-I and Bitter Melon Extract (BME) have been evaluated in xenograft models of head and neck cancer, demonstrating significant inhibition of tumor growth. The quantitative data from these studies are summarized below.
| Treatment | Cancer Cell Line | Dosage | Tumor Growth Inhibition | Reference |
| Momordicine-I | Cal27 (Head and Neck) | 30 mg/kg (IP, daily) | ~50% reduction in tumor growth | [1] |
| Bitter Melon Extract (BME) | Cal27 (Head and Neck) | 30% in drinking water | ~50% reduction in tumor growth | [1] |
| Momordicine-I | JHU029 (Head and Neck) | 30 mg/kg (IP, daily) | Significant reduction in tumor volume | [2] |
| Bitter Melon Extract (BME) | JHU029 (Head and Neck) | 30% in drinking water | Significant reduction in tumor volume | [2] |
Experimental Protocols
The validation of these anti-cancer effects relies on meticulously designed and executed experimental protocols. Below are the detailed methodologies for the key xenograft experiments cited.
Head and Neck Cancer Xenograft Model
-
Animal Model: Nude mice are utilized for these studies. These mice are immunocompromised, which prevents the rejection of human tumor cells.
-
Cell Lines: Human head and neck cancer cell lines, such as Cal27 and JHU029, are used to induce tumor formation.[1][2]
-
Tumor Induction: A suspension of 1.5 x 10^6 cancer cells is injected subcutaneously into the flank of each mouse.[1][2]
-
Treatment Regimen:
-
Once a palpable tumor forms, the mice are randomized into control and treatment groups.[2]
-
The Momordicine-I group receives daily intraperitoneal (IP) injections at a dose of 30 mg/kg.[1][2]
-
The BME group is administered a 30% solution of bitter melon extract in their drinking water.[1][2]
-
The control group receives no treatment.[2]
-
-
Monitoring and Endpoint:
-
Analysis: The expression of key signaling proteins, such as c-Met and c-Myc, in the tumor lysates is analyzed via Western blot to elucidate the mechanism of action.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
Momordicine-I Signaling Pathway in Head and Neck Cancer
Momordicine-I has been shown to exert its anti-tumor effects by inhibiting the c-Met signaling pathway.[1][3] The diagram below illustrates this proposed mechanism of action.
General Experimental Workflow for a Xenograft Model
The following diagram outlines the typical workflow for conducting an anti-cancer drug validation study using a xenograft model.
References
Efficacy of Momordicoside G Versus Commercial Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Momordicoside G, a natural cucurbitane triterpenoid, with commercially available anti-inflammatory drugs. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating its potential as a therapeutic agent.
Mechanism of Action: A Tale of Two Pathways
This compound exhibits its anti-inflammatory effects primarily by modulating immune cell responses, particularly by influencing macrophage polarization. It selectively suppresses the pro-inflammatory M1 macrophages and promotes the anti-inflammatory M2 macrophage phenotype. This action is mediated through the regulation of key signaling pathways, including the Tumor Necrosis Factor (TNF) signaling pathway, RIG-I-like receptor signaling pathway, and the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and IL-12.
In contrast, commercial non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Steroidal anti-inflammatory drugs, such as dexamethasone, have a broader mechanism of action that involves the inhibition of multiple inflammatory pathways, including the suppression of pro-inflammatory gene expression.
Quantitative Comparison of Efficacy
Direct comparative studies of this compound and commercial anti-inflammatory drugs under identical experimental conditions are limited. The following tables summarize available quantitative data from various studies to provide an efficacy overview. It is crucial to interpret this data with caution, as the experimental conditions, cell types, and assays used may vary between studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Cucurbitane Triterpenoids from Momordica charantia
| Compound | Target | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Various Cucurbitane Triterpenoids | TNF-α | 0.033–4.357 | SB203580 | 7.200 |
| Various Cucurbitane Triterpenoids | IL-6 | 0.028–1.962 | SB203580 | 5.000 |
| Various Cucurbitane Triterpenoids | IL-12 p40 | 0.012–1.360 | SB203580 | 3.500 |
Note: The data represents a range of IC50 values for different cucurbitane-type triterpenoids isolated from Momordica charantia, the plant source of this compound.
Table 2: In Vitro Efficacy of Commercial Anti-inflammatory Drugs
| Drug | Assay | Cell Line | IC50 |
| Diclofenac Sodium | Protein Denaturation Inhibition | - | 13.490 µg/mL |
| Bitter Melon Ethanol Extract | Protein Denaturation Inhibition | - | 157.448 µg/mL |
| Diclofenac | Nitric Oxide (NO) Inhibition | RAW 264.7 | 47.12 ± 4.85 µg/mL |
| Dexamethasone | Nitric Oxide (NO) Inhibition | RAW 264.7 | 34.60 µg/mL |
| Ibuprofen | Nitric Oxide (NO) Inhibition | RAW 264.7 | Significant reduction at 200 & 400 µM |
Note: The data for commercial drugs is compiled from different studies. Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess anti-inflammatory activity.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This is a widely used method to screen for anti-inflammatory compounds.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound) or a commercial anti-inflammatory drug for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition of the inflammatory mediator is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
Protein Denaturation Inhibition Assay
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 0.2% Bovine Serum Albumin (BSA), and Tris Buffer Saline (TBS).
-
Denaturation Induction: The mixture is incubated at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce protein denaturation.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Positive Control: Diclofenac sodium is commonly used as a positive control.
-
Data Analysis: The percentage of inhibition of protein denaturation is calculated, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Anti-inflammatory Signaling Pathway
Caption: NSAID Mechanism of Action
Caption: In Vitro Anti-inflammatory Assay Workflow
Conclusion
This compound presents a compelling profile as a potential anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs. Its ability to modulate macrophage polarization suggests a role in resolving inflammation rather than solely suppressing its symptoms. The available in vitro data indicates that cucurbitane triterpenoids from Momordica charantia can be highly potent in inhibiting key pro-inflammatory cytokines, in some cases exceeding the potency of a known inhibitor.
Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound. Such studies should aim to establish a clear dose-response relationship and provide a direct comparison of IC50 values against a panel of commercial anti-inflammatory drugs to facilitate a more conclusive assessment of its efficacy for drug development professionals.
A Comparative Analysis of Momordicoside G and Momordicoside F for Researchers and Drug Development Professionals
Momordicoside G and Momordicoside F, two prominent cucurbitane-type triterpenoid glycosides isolated from the bitter melon (Momordica charantia), are gaining significant attention within the scientific community for their diverse biological activities. This guide provides a comparative overview of their anti-inflammatory, anti-diabetic, and anti-cancer properties, supported by available experimental data, to assist researchers and drug development professionals in their investigations.
Structural and Functional Overview
Both this compound and Momordicoside F share a common cucurbitane skeleton, characteristic of the bioactive compounds found in bitter melon.[1] Their structural variations, primarily in the glycosylation patterns and substitutions on the triterpenoid core, are believed to contribute to their distinct biological effects. These compounds are of particular interest for their potential therapeutic applications in chronic diseases.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and Momordicoside F. It is important to note that direct comparative studies for all activities are limited, and data may be sourced from different experimental setups.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Inhibition of IL-6 Production (%) | Inhibition of IL-12 p40 Production (%) | Inhibition of TNF-α Production (%) | Reference |
| This compound | LPS-stimulated cytokine production | Bone Marrow-Derived Dendritic Cells (BMDCs) | 20 µM | 45.3 ± 3.1 | 38.7 ± 2.5 | 52.1 ± 3.8 | [3] |
| Momordicoside F2 | LPS-stimulated cytokine production | Bone Marrow-Derived Dendritic Cells (BMDCs) | 20 µM | 35.8 ± 2.7 | 29.4 ± 2.1 | 41.6 ± 3.2 | [3] |
Table 2: Anti-Diabetic Activity
| Compound | Assay | Enzyme/Target | Concentration | % Inhibition / Binding Affinity | Reference |
| This compound | α-Amylase Inhibition | Porcine pancreatic α-amylase | 0.87 mM | 70.5 | [4] |
| Momordicoside F | In Silico Molecular Docking | α-Amylase (1HNY) | N/A | Binding Affinity: -9.19 kcal/mol | [5] |
Table 3: Anti-Cancer Activity
Experimental Protocols
Inhibition of Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)[3]
This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound and F2.
-
Cell Culture: Bone marrow cells are harvested from mice and cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate into dendritic cells.
-
Cell Treatment: Differentiated BMDCs are pre-treated with various concentrations of this compound or F2 for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The supernatants from the cell cultures are collected, and the concentrations of IL-6, IL-12 p40, and TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated cells without treatment.
α-Amylase Inhibition Assay[4]
This protocol details the procedure for evaluating the inhibitory effect of this compound on α-amylase activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a sodium phosphate buffer, the test compound (this compound), and a solution of porcine pancreatic α-amylase.
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for 10 minutes.
-
Initiation of Reaction: A starch solution is added to the mixture to initiate the enzymatic reaction.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at the same temperature.
-
Termination of Reaction: The reaction is stopped by adding dinitrosalicylic acid color reagent.
-
Color Development: The mixture is heated in a boiling water bath for 5 minutes and then cooled to room temperature.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of α-amylase inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).
Signaling Pathways and Mechanisms of Action
This compound and F are believed to exert their biological effects through the modulation of various signaling pathways.
This compound has been shown to regulate macrophage polarization, a key process in inflammation and immune response. It selectively suppresses the pro-inflammatory M1 macrophage phenotype while promoting the anti-inflammatory M2 phenotype.[13][14] This action is crucial in resolving inflammation and repairing tissue damage.
This compound modulates macrophage polarization.
Many bioactive compounds from Momordica charantia, including various momordicosides, have been found to activate the AMP-activated protein kinase (AMPK) pathway.[15][16][17] AMPK is a master regulator of cellular energy homeostasis and its activation can lead to beneficial effects on glucose and lipid metabolism.
AMPK pathway activation by Momordicosides.
The anti-inflammatory effects of Momordica charantia constituents are also linked to the inhibition of the NF-κB signaling pathway, a critical pathway in the production of pro-inflammatory cytokines.[1][18][19]
NF-κB signaling inhibition by Momordicosides.
Conclusion
References
- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-diabetic drug discovery using the bioactive compounds of Momordica charantia by molecular docking and molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Emerging Antitumor Activities of the Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bitter melon (Momordica charantia) extract inhibits breast cancer cell proliferation by modulating cell cycle regulatory genes and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajol.info [ajol.info]
- 13. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A detailed review on the phytochemical profiles and anti-diabetic mechanisms of Momordicacharantia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]
Momordicoside G: A Comparative Analysis of In Silico and In Vitro Studies
For Immediate Release
In the quest for novel therapeutic agents, Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from bitter melon (Momordica charantia), has garnered significant attention for its potential antidiabetic and anti-inflammatory properties. This guide provides a comparative overview of the computational (in silico) predictions and laboratory-based (in vitro) experimental results concerning the bioactivity of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Antidiabetic Activity: Inhibition of α-Amylase and α-Glucosidase
Postprandial hyperglycemia, a spike in blood glucose levels after meals, is a key therapeutic target in the management of type 2 diabetes. The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a well-established strategy to control this condition.
In Silico Predictions
Molecular docking studies have been employed to predict the binding affinity of this compound to the active sites of α-amylase and α-glucosidase. These computational models suggest that this compound can effectively bind to these enzymes, indicating a potential inhibitory activity. While specific binding energy values for this compound are not consistently reported across all studies, related in silico analyses of compounds from Momordica charantia have shown favorable binding energies, suggesting a strong interaction with these enzymatic targets.
In Vitro Validation
Anti-inflammatory and Antioxidant Activity: Modulation of NF-κB and Keap1-Nrf2 Pathways
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. This compound has been investigated for its ability to modulate key signaling pathways involved in these processes, namely the NF-κB and Keap1-Nrf2 pathways.
In Silico Insights
Bioinformatic analyses and molecular docking have suggested that this compound may interact with components of the NF-κB and Keap1-Nrf2 signaling cascades. The NF-κB pathway is a central regulator of inflammation, while the Keap1-Nrf2 pathway is a critical defense mechanism against oxidative stress. Computational models predict that this compound could potentially inhibit NF-κB activation and promote the activation of the Nrf2 pathway, leading to the expression of antioxidant enzymes.
In Vitro Evidence
In vitro studies have provided experimental support for the immunomodulatory and antioxidant effects of this compound. Research has shown that compounds from Momordica charantia can downregulate the expression of pro-inflammatory markers associated with the NF-κB pathway in macrophage cell lines. Furthermore, evidence suggests that this compound can selectively suppress M1 (pro-inflammatory) macrophage phenotypes while promoting M2 (anti-inflammatory) phenotypes. While direct in vitro validation of this compound's interaction with Keap1 and subsequent Nrf2 activation is still emerging, the observed antioxidant effects in cellular models align with the predicted activation of this protective pathway.
Data Summary
| Activity | In Silico Findings | In Vitro Results |
| α-Amylase Inhibition | Predicted binding to the active site. | 70.5% inhibition reported in one study. |
| α-Glucosidase Inhibition | Predicted binding to the active site. | Data on specific IC50 for this compound is limited; extracts show activity. |
| Anti-inflammatory | Predicted modulation of the NF-κB pathway. | Downregulation of pro-inflammatory markers by related compounds. Selective suppression of M1 macrophages. |
| Antioxidant | Predicted activation of the Keap1-Nrf2 pathway. | Indirect evidence through observed antioxidant effects in cell models. |
Experimental Protocols
α-Amylase Inhibitory Assay
A common method to determine α-amylase inhibitory activity involves the use of a starch-iodine assay.
-
Preparation of Reagents:
-
Phosphate buffer (pH 6.9)
-
α-amylase solution (porcine pancreatic)
-
Starch solution (1%)
-
Iodine-potassium iodide (I-KI) solution
-
This compound solution (at various concentrations)
-
-
Assay Procedure:
-
Pre-incubate this compound solution with the α-amylase solution at 37°C for 10 minutes.
-
Add the starch solution to initiate the enzymatic reaction and incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding hydrochloric acid (HCl).
-
Add the I-KI solution to the mixture.
-
Measure the absorbance at 620 nm. The decrease in the intensity of the blue color is indicative of the enzyme's activity.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined.
-
α-Glucosidase Inhibitory Assay
The inhibitory activity against α-glucosidase is often measured using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Preparation of Reagents:
-
Phosphate buffer (pH 6.8)
-
α-glucosidase solution (from Saccharomyces cerevisiae)
-
pNPG solution
-
Sodium carbonate (Na2CO3) solution
-
This compound solution (at various concentrations)
-
-
Assay Procedure:
-
Pre-incubate this compound solution with the α-glucosidase solution at 37°C for 15 minutes.
-
Add the pNPG solution to start the reaction and incubate for another 15 minutes at 37°C.
-
Stop the reaction by adding Na2CO3 solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Acarbose is commonly used as a positive control.
-
The percentage of inhibition and the IC50 value are calculated similarly to the α-amylase assay.
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Lysis:
-
After transfection, treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound for a specified duration.
-
Lyse the cells to release the luciferase enzymes.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation. A decrease in this ratio in the presence of this compound suggests an inhibitory effect.
-
Western Blot for Nrf2 Activation
This technique is used to detect the translocation of Nrf2 to the nucleus, a key step in its activation.
-
Cell Treatment and Fractionation:
-
Treat cells (e.g., HepG2) with this compound for various time points.
-
Harvest the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of both fractions.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation. Lamin B and β-actin are often used as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
Visualizing the Workflow and Signaling Pathways
To illustrate the relationship between the in silico and in vitro approaches and the signaling pathways modulated by this compound, the following diagrams are provided.
Caption: Workflow comparing in silico predictions with in vitro experimental validation for this compound activity.
Caption: Predicted modulation of NF-κB and Keap1-Nrf2 signaling pathways by this compound.
Conclusion
The convergence of in silico predictions and in vitro experimental data strongly suggests that this compound is a promising bioactive compound with potential therapeutic applications in managing type 2 diabetes and inflammatory conditions. While computational studies provide a valuable framework for understanding its mechanism of action, further rigorous in vitro studies are necessary to establish definitive quantitative measures such as IC50 values and to fully elucidate its interactions with cellular signaling pathways. This integrated approach is crucial for advancing the development of this compound as a potential lead compound in drug discovery.
A Comparative Analysis of Extraction Techniques for Momordicosides: Ultra-High Pressure Extraction vs. Heat Reflux Extraction
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a detailed comparison of Ultra-High Pressure Extraction (UHPE) and conventional Heat Reflux Extraction (HRE) for isolating momordicosides, the primary therapeutic saponins in Momordica grosvenorii (bitter melon). The data presented herein demonstrates the superior efficiency and rapidity of UHPE.
This comparison synthesizes experimental data to provide a clear overview of the performance of each method, offering insights into optimizing extraction protocols for higher yields and reduced processing times.
Performance Comparison: UHPE vs. Heat Reflux
Experimental studies have consistently shown that Ultra-High Pressure Extraction is a more efficient and rapid method for extracting momordicosides from bitter melon compared to traditional heat reflux extraction.[1] The application of high pressure facilitates greater solvent penetration into the plant matrix, enhancing the release of target compounds.
| Parameter | Ultra-High Pressure Extraction (UHPE) | Heat Reflux Extraction (HRE) |
| Extraction Yield | Up to 3.270 g Rg1 equivalents /100 g dry weight[1] | Lower than UHPE |
| Extraction Time | 7.0 minutes[1] | Several hours (e.g., 6 hours) |
| Optimal Pressure | 423.1 MPa[1] | Not applicable |
| Optimal Temperature | Ambient or slightly elevated | Boiling point of the solvent |
| Solvent Consumption | Potentially lower due to higher efficiency | High |
| Efficiency | High | Moderate to Low |
Experimental Protocols
Ultra-High Pressure Extraction (UHPE) Protocol
This protocol is based on optimized conditions for maximizing the yield of momordicosides from fresh bitter melon fruits.[1]
-
Sample Preparation: Fresh bitter melon fruits are washed, sliced, and lyophilized to a constant weight. The dried fruit is then ground into a fine powder.
-
Solvent Preparation: An aqueous ethanol solution of 70.0% (v/v) is prepared.
-
Extraction Parameters:
-
Pressure: 423.1 MPa
-
Extraction Time: 7.0 minutes
-
Solvent to Sample Ratio: 45.3 : 1 mL/g
-
-
Extraction Process: The powdered bitter melon is mixed with the 70% ethanol solution at the specified ratio and subjected to ultra-high pressure treatment under the optimized conditions.
-
Post-Extraction: Following the extraction, the mixture is centrifuged, and the supernatant containing the momordicosides is collected for further analysis and purification.
Heat Reflux Extraction (HRE) Protocol
This protocol outlines a conventional method for the extraction of steroidal glycosides, including momordicosides, from dried bitter gourd.
-
Sample Preparation: Dried bitter gourd is pulverized into a coarse powder.
-
Extraction Setup: A standard heat reflux apparatus is assembled, consisting of a round-bottom flask, a condenser, and a heating mantle.
-
Extraction Parameters:
-
Solvent: 95% ethanol
-
Extraction Time: 6 hours
-
Temperature: Boiling point of 95% ethanol (approximately 78°C)
-
Solid to Solvent Ratio: 100 g of powdered sample to 400 mL of solvent
-
-
Extraction Process: The powdered sample and solvent are placed in the round-bottom flask and heated to the boiling point. The solvent vapors are cooled by the condenser and returned to the flask, continuously extracting the sample.
-
Post-Extraction: After 6 hours, the extract is filtered to remove the solid plant material. The filtrate is then concentrated using a rotary evaporator to yield the crude extract.
Experimental Workflow Comparison
The following diagram illustrates the key steps and comparative efficiency of the UHPE and HRE workflows.
Concluding Remarks
The presented data clearly indicates that Ultra-High Pressure Extraction offers significant advantages over traditional Heat Reflux Extraction for the isolation of momordicosides. The substantial reduction in extraction time and increased yield position UHPE as a more economical and efficient method for laboratory-scale research and has the potential for scalability in industrial applications. While HRE is a well-established and simpler technique in terms of equipment, its lower efficiency and longer processing times are considerable drawbacks. For researchers and drug development professionals seeking to optimize the extraction of momordicosides, UHPE represents a superior technological approach.
References
Unveiling the Therapeutic Potential of Momordicoside G: A Comparative Cross-Validation of Its Targets
For Immediate Release
Kaifeng, China - In the quest for novel therapeutic agents from natural sources, Momordicoside G, a cucurbitane-type triterpenoid from Momordica charantia (bitter melon), has emerged as a promising candidate with a spectrum of biological activities. This guide provides a comprehensive cross-validation of the therapeutic targets of this compound, offering a comparative analysis with established alternatives and detailing the experimental validation of its mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic intervention.
This compound has demonstrated significant potential in modulating key pathways involved in inflammation, diabetes, and cancer. This guide will delve into the molecular mechanisms and present a comparative analysis against standard therapeutic agents, supported by available experimental data.
Section 1: Anti-inflammatory Activity: Targeting Macrophage Polarization and Pro-inflammatory Cytokines
This compound exhibits potent anti-inflammatory effects primarily through the regulation of macrophage polarization and the inhibition of pro-inflammatory cytokine production. A key mechanism is the selective suppression of pro-inflammatory M1 macrophages while promoting the anti-inflammatory M2 phenotype, a critical process for resolving inflammation and initiating tissue repair.[1][2]
Comparative Analysis:
For anti-inflammatory action, this compound is compared with Dexamethasone , a potent synthetic glucocorticoid widely used to treat a range of inflammatory conditions.
| Compound/Drug | Target/Mechanism | Quantitative Data (IC50) | Reference |
| This compound (and related Cucurbitanes) | Inhibition of TNF-α production in LPS-stimulated bone marrow-derived dendritic cells | 0.033–4.357 μM (for various cucurbitanes) | [3] |
| Selective apoptosis of M1-like macrophages | Effective at 10-40 µM | [4] | |
| Dexamethasone | Inhibition of TNF-α secretion in LPS-stimulated human retinal pericytes | ~3 nM | |
| Inhibition of MCP-1 secretion in TNF-α-stimulated THP-1 cells | 3 nM |
Experimental Protocols:
Macrophage Polarization Assay (Flow Cytometry):
-
Cell Culture and Differentiation: Bone marrow-derived macrophages (BMDMs) are cultured in RPMI-1640 medium supplemented with 10% FBS and M-CSF.
-
Polarization: Macrophages are polarized to M1 phenotype using LPS (100 ng/mL) and IFN-γ (20 ng/mL) or to M2 phenotype using IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
Treatment: Polarized macrophages are treated with varying concentrations of this compound or Dexamethasone for another 24 hours.
-
Staining: Cells are harvested and stained with fluorescently-conjugated antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1).
-
Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentage of M1 and M2 macrophages in each treatment group.
TNF-α Inhibition Assay (ELISA):
-
Cell Culture and Stimulation: RAW 264.7 macrophages are seeded in 96-well plates and stimulated with LPS (1 µg/mL) in the presence or absence of different concentrations of this compound or Dexamethasone.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the concentration of the test compound.
Signaling Pathway Visualization:
Caption: this compound inhibits the NF-κB signaling pathway in macrophages.
Section 2: Anti-diabetic Activity: Targeting Carbohydrate Metabolizing Enzymes
This compound contributes to the anti-diabetic effects of Momordica charantia by inhibiting key carbohydrate-digesting enzymes, namely α-glucosidase and α-amylase. By inhibiting these enzymes, this compound can delay the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. While some studies indicate weak to moderate direct inhibitory activity of this compound, other related triterpenoids from bitter melon show more potent effects.
Comparative Analysis:
For its anti-diabetic action, this compound's enzymatic inhibition is compared with Acarbose , a well-established α-glucosidase inhibitor used in the management of type 2 diabetes.
| Compound/Drug | Target/Mechanism | Quantitative Data (% Inhibition or IC50) | Reference |
| This compound | α-glucosidase inhibition | Weak inhibitory activity | [5][6] |
| Other M. charantia Triterpenoids | α-glucosidase inhibition | Moderate inhibitory activity | [5] |
| M. charantia extracts | α-glucosidase inhibition | IC50 values as low as 16.79 µg/ml for some extracts, lower than acarbose (41.41 µg/ml) | [7] |
| Acarbose | α-glucosidase inhibition | IC50: ~262 µg/mL | [8] |
Experimental Protocol:
α-Glucosidase Inhibition Assay:
-
Enzyme and Substrate Preparation: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: A mixture of the enzyme, varying concentrations of this compound or Acarbose, and the buffer is pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization:
Caption: this compound inhibits α-glucosidase, reducing glucose absorption.
Section 3: Anti-cancer Activity: Inducing Cytotoxicity in Cancer Cells
Extracts of Momordica charantia, rich in cucurbitane-type triterpenoids including this compound, have demonstrated cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms involve the induction of apoptosis and cell cycle arrest.
Comparative Analysis:
For its anti-cancer potential, the cytotoxic activity of Momordica charantia extracts containing this compound is compared with 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent for various cancers, including colon cancer.
| Compound/Drug | Target/Mechanism | Quantitative Data (IC50) | Reference |
| Momordica charantia Extract (containing this compound) | Cytotoxicity against WiDr (colon cancer) cells | 111 µg/ml | [9] |
| Cytotoxicity against HCT116 (colon cancer) cells | 0.81 µg/ml (methanolic extract) | [10] | |
| Other M. charantia Triterpenoids | Cytotoxicity against various cancer cell lines (MCF-7, HEp-2, WiDr) | 10–20 μg/mL | |
| 5-Fluorouracil (5-FU) | Inhibition of thymidylate synthase, leading to cell death | Varies depending on the cell line (typically in the low µM range) |
Experimental Protocol:
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cell lines (e.g., WiDr, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, Momordica charantia extract, or 5-FU for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway Visualization:
Caption: this compound induces cancer cell death via apoptosis and cell cycle arrest.
Conclusion
This compound, as a key bioactive constituent of Momordica charantia, demonstrates a multi-targeted therapeutic potential. Its ability to modulate inflammatory pathways, inhibit carbohydrate metabolism, and induce cancer cell cytotoxicity underscores its promise as a lead compound for the development of novel therapies. While direct comparative data with established drugs is still emerging, the existing evidence strongly supports further investigation into the clinical applications of this compound. The experimental protocols and comparative data presented in this guide aim to facilitate and inform future research in this exciting field.
References
- 1. IN VITRO EFFECT OF TERPENOIDS - RICH EXTRACT OF Momordica charantia ON ALPHA GLUCOSIDASE ACTIVITY [scielo.org.co]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Antitumor Activities of the Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Glucosidase inhibition properties of cucurbitane-type triterpene glycosides from the fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Profiling and cheminformatics bioprospection of curcurbitacin I and momordin Ic from Momordica balsamina on α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eudl.eu [eudl.eu]
- 10. iiste.org [iiste.org]
Safety Operating Guide
Personal protective equipment for handling Momordicoside G
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Momordicoside G in a laboratory setting. Given the limited availability of a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound, a conservative approach, treating the substance as potentially hazardous, is strongly recommended.
Pre-Handling Checklist and Immediate Safety Precautions
Before working with this compound, ensure all necessary safety measures are in place.
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. (See Table 1 for details).
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for chemical spills readily available.
-
Review Procedures: All personnel must review this safety guide and any available SDS before commencing work.
Personal Protective Equipment (PPE)
Due to the absence of complete toxicological data, a robust selection of PPE is required to protect against potential skin, eye, and respiratory tract irritation or other unknown hazards.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides adequate protection against minor splashes. For prolonged contact, consider double-gloving. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | A standard laboratory coat. Consider a disposable gown for larger quantities. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended. | Minimizes inhalation of fine particles. |
Step-by-Step Handling Procedures
Adherence to these procedural steps will minimize exposure and ensure safe handling.
-
Preparation: Don all required PPE as outlined in Table 1. Ensure the chemical fume hood is operational.
-
Weighing: If possible, weigh the solid this compound directly within the fume hood. If an analytical balance outside the hood must be used, do so in a draft-shielded enclosure and wear respiratory protection.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid this compound slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
Handling and Transfer: Use appropriate laboratory glassware and equipment for all transfers. Avoid generating dust or aerosols.
-
Post-Handling: Thoroughly clean all equipment and the work area after use. Decontaminate surfaces with an appropriate cleaning agent.
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions.
Table 2: Emergency Response Plan for this compound
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats) and unused this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste program. Do not dispose of it down the drain or in regular trash.
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
